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  • Product: methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
  • CAS: 1185287-50-6

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Toxicokinetics of MFUBINAC and FUBINACA-Class Synthetic Cannabinoids

Structural Grounding and Molecular Dynamics The MFUBINAC class of synthetic cannabinoid receptor agonists (SCRAs) represents a highly potent, structurally distinct evolution from classical phytocannabinoids. At the core...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Grounding and Molecular Dynamics

The MFUBINAC class of synthetic cannabinoid receptor agonists (SCRAs) represents a highly potent, structurally distinct evolution from classical phytocannabinoids. At the core of this class is MFUBINAC (Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate), an indazole-3-carboxylate ester, and its closely related indazole-3-carboxamide derivatives such as AMB-FUBINACA and MDMB-FUBINACA [1].

Unlike Δ9-tetrahydrocannabinol (Δ9-THC), which relies on a tricyclic dibenzopyran ring, the MFUBINAC class utilizes an indazole core linked to a 4-fluorobenzyl tail. This structural "mix and match" modification allows the 4-fluorobenzyl tail to form highly effective hydrophobic interactions deep within the binding pocket of the cannabinoid type-1 (CB1) receptor[2]. The substitution of the ester linkage in MFUBINAC with an amino acid derivative (e.g., L-valinate in AMB-FUBINACA or tert-leucinate in MDMB-FUBINACA) drastically alters the metabolic stability and receptor affinity, resulting in compounds that act as full, highly efficacious agonists[3].

Pharmacodynamics: Receptor Affinity and Efficacy

The primary toxicological and psychoactive burden of the MFUBINAC class is driven by its exceptional affinity and efficacy at both CB1 and CB2 receptors. While Δ9-THC acts as a partial agonist, MFUBINAC derivatives achieve near-maximal receptor activation (Emax ~100-108% relative to the synthetic reference CP55,940)[3].

Quantitative Pharmacological Profile

The table below summarizes the binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of key FUBINACA-class SCRAs compared to classical cannabinoids.

CompoundCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)CB1 Potency ( EC50​ , nM)Efficacy ( Emax​ vs CP55,940)
AMB-FUBINACA 10.040.780.54~100% (Full Agonist)
MDMB-FUBINACA 0.100.130.27~108% (Full Agonist)
Δ9-THC 16.17>30.0>10.0~28-70% (Partial Agonist)

Data synthesized from in vitro radioligand binding and functional assays[3][4][5].

Mechanistic Signaling Pathways

Upon binding to the CB1 receptor, MFUBINAC-class SCRAs stabilize the active conformation of the receptor, leading to robust coupling with Gi/o​ proteins. The αi​ subunit directly inhibits adenylyl cyclase (AC), causing a rapid depletion of intracellular cyclic AMP (cAMP). Concurrently, the βγ subunit complex activates G protein-gated inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization[6]. Furthermore, the high intrinsic efficacy of these compounds promotes rapid β -arrestin recruitment, driving receptor internalization and contributing to the severe tolerance and withdrawal syndromes observed in users[4].

Pathway A MFUBINAC Class SCRA B CB1 Receptor (GPCR) A->B High Affinity Binding C Gi/o Protein Subunits B->C Activation G β-Arrestin Recruitment B->G Phosphorylation D Adenylyl Cyclase (AC) C->D αi inhibits F GIRK Channels ↑ C->F βγ activates E cAMP Production ↓ D->E Downstream effect

CB1 Receptor Signaling Pathway Activated by MFUBINAC-Class Synthetic Cannabinoids

In Vitro Pharmacological Profiling: Self-Validating Protocol

To accurately quantify the functional potency of novel MFUBINAC analogs, researchers must employ a dual-assay system: the [35S]GTPγS binding assay (to measure primary G-protein coupling) and the cAMP inhibition assay (to measure downstream effector function)[6].

Step-by-Step Methodology: [35S]GTPγS Binding Assay

  • Causality & Rationale: This assay utilizes a radiolabeled, non-hydrolyzable GTP analog. Because it cannot be degraded by intrinsic GTPase activity, it accumulates on the activated G-protein, providing a direct, quantitative measure of receptor-G-protein coupling independent of downstream amplification.

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human CB1 receptors in a Tris-HCl assay buffer (pH 7.4). Validation: This isolates the membrane-bound GPCRs from cytosolic interference.

  • Reaction Assembly: In a 96-well plate, combine 5 μg of membrane protein, 10 μM GDP, and 0.1 nM [35S]GTPγS . Causality: High concentrations of GDP maintain the G-proteins in an inactive state; the SCRA must possess sufficient intrinsic efficacy to force the GDP/ [35S]GTPγS exchange.

  • Ligand Incubation: Add MFUBINAC/AMB-FUBINACA at varying concentrations ( 10−12 to 10−5 M). Include CP55,940 as a positive control to validate the maximum dynamic range of the system. Incubate at 30°C for 90 minutes.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific binding). Wash thrice with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

Metabolic Profiling and Toxicokinetics

The toxicokinetics of MFUBINAC and AMB-FUBINACA are heavily dictated by their ester linkages. In vitro Phase I metabolic profiling reveals that these compounds undergo rapid biotransformation primarily via ester hydrolysis, mediated by hepatic Carboxylesterase 1 (CES1), and to a lesser extent by Cytochrome P450 (CYP3A4)[1][7].

The primary metabolite resulting from this hydrolysis is the carboxylic acid derivative (e.g., AMB-FUBINACA acid). Crucially, this metabolic step acts as a detoxification pathway; the carboxylic acid metabolite exhibits a ~3000-fold reduction in CB1 potency compared to the parent compound[7].

Workflow S1 1. HLM Incubation (± NADPH) S2 2. CES1 / CYP450 Biotransformation S1->S2 37°C, pH 7.4 S3 3. Protein Precipitation (Acetonitrile) S2->S3 Time-course sampling S4 4. LC-HRMS Analysis S3->S4 Supernatant extraction

In Vitro Phase I Metabolic Profiling Workflow for MFUBINAC

Protocol: Phase I Metabolic Profiling via Human Liver Microsomes (HLM)
  • Causality & Rationale: By running parallel incubations with and without NADPH (a required cofactor for CYP450 enzymes), researchers can isolate and differentiate CYP450-mediated oxidation from CES-mediated ester hydrolysis[7].

  • Incubation Setup: Combine 1 μM of the target SCRA (e.g., MFUBINAC) with pooled human liver microsomes (1 mg/mL total protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Initiation: Split the samples into two cohorts. To Cohort A, add 1 mM NADPH to initiate all Phase I pathways. To Cohort B, add an equivalent volume of buffer (NADPH-free) to isolate carboxylesterase activity. Validation: Pre-incubate a subset of Cohort B with 10 μM digitonin (a specific CES1 inhibitor) to definitively prove CES1 causality.

  • Time-Course Sampling: Incubate at 37°C. At designated intervals (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic degradation and locking the metabolite profile at that specific timestamp.

  • LC-HRMS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the clear supernatant into a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system to identify and quantify the ester hydrolysis metabolites[1].

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Exploratory

Toxicological Profile and Pharmacological Dynamics of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (MFUBINAC)

Executive Summary Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (commonly known as MFUBINAC) is a potent synthetic cannabinoid (SC) and a critical structural precursor within the indazole-3-carboxylate class of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (commonly known as MFUBINAC) is a potent synthetic cannabinoid (SC) and a critical structural precursor within the indazole-3-carboxylate class of novel psychoactive substances (NPS). This technical guide delineates its molecular pharmacology, phase I xenobiotic metabolism, toxicological mechanisms, and the self-validating analytical methodologies required for its forensic detection.

Structural Context and Molecular Pharmacology

MFUBINAC (CAS: 1185287-50-6) features a rigid indazole core substituted with a 4-fluorobenzyl group and a methyl ester moiety[1]. It is structurally analogous to highly prevalent and toxic synthetic cannabinoids like AMB-FUBINACA, differing primarily by the absence of a valine-derived amide linker[2].

Mechanistically, MFUBINAC acts as a high-efficacy, full agonist at the human Cannabinoid Receptor Type 1 (CB1)[3]. Unlike the partial agonism exhibited by phytocannabinoids such as Δ9-THC, the full agonism of MFUBINAC induces profound conformational changes in the CB1 receptor. This orthosteric binding drives the hyper-activation of Gi/o-coupled proteins, which subsequently inhibits adenylate cyclase, drastically reducing intracellular cAMP levels[4]. Furthermore, this full agonism drives robust β-arrestin recruitment, leading to rapid receptor desensitization and internalization[2]. The suppression of presynaptic voltage-gated calcium channels via the Gβγ subunit halts the release of key neurotransmitters (e.g., GABA and glutamate), precipitating the severe CNS depression characteristic of SC intoxication[3].

CB1_Signaling MFUBINAC MFUBINAC (Full Agonist) CB1 CB1 Receptor (GPCR) MFUBINAC->CB1 Gi Gi/o Protein (Coupling) CB1->Gi Arrestin β-Arrestin (Recruitment) CB1->Arrestin Desensitization AC Adenylate Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Reduction) AC->cAMP

Figure 1: MFUBINAC-mediated CB1 receptor signaling and downstream effector modulation.

Toxicological Profile

The acute toxicity of MFUBINAC is driven by its potent cannabimimetic activity. Clinical manifestations of intoxication include severe CNS depression (often described as a "zombie-like" state), profound hypothermia, and cardiovascular instability[5]. According to standardized hazard classifications, the compound is acutely toxic via oral, dermal, and inhalation routes (Acute Tox. 4)[1]. Its high lipophilicity (LogP ~3.8) ensures rapid penetration of the blood-brain barrier, resulting in an almost immediate onset of toxicological symptoms following exposure[1].

Xenobiotic Metabolism and Forensic Biomarkers

Understanding the metabolic fate of MFUBINAC is critical for forensic toxicology, as the parent compound is highly transient in biological matrices. utilizing human liver microsomes (HLMs) reveals that the predominant biotransformation pathway is ester hydrolysis[6]. Ubiquitous tissue carboxylesterases (CES1 and CES2) rapidly cleave the methyl ester, yielding the primary metabolite: 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid[6].

Secondary, minor pathways involve cytochrome P450 (CYP450)-mediated oxidative defluorination and hydroxylation of the indazole core[6]. Consequently, forensic LC-MS/MS screening must target the carboxylic acid metabolite rather than the parent drug in urine samples to accurately confirm exposure[7].

Metabolism Parent MFUBINAC (Parent Drug) CES Carboxylesterases (CES1/CES2) Parent->CES CYP Cytochrome P450 (Oxidative) Parent->CYP Hydrolysis Indazole-3-Carboxylic Acid (Primary Metabolite) CES->Hydrolysis Hydroxylation Hydroxylated Metabolites (Secondary) CYP->Hydroxylation Excretion Renal Excretion (Forensic Biomarkers) Hydrolysis->Excretion Hydroxylation->Excretion

Figure 2: Phase I metabolic biotransformation pathways of MFUBINAC in human liver.

Quantitative Data Summary

Table 1: Physicochemical & Pharmacological Parameters
ParameterValueAnalytical / Clinical Significance
CAS Number 1185287-50-6Unique identifier for forensic spectral libraries.
Molecular Weight 284.3 g/mol Determines LC-MS/MS precursor ion (m/z 285.1 [M+H]+).
LogP (approx.) 3.8High lipophilicity dictates rapid blood-brain barrier penetration.
CB1 Efficacy (Emax) >100% (relative to THC)Full agonism drives severe acute toxicity and receptor desensitization.
Hazard Class Acute Tox. 4Harmful if swallowed, inhaled, or absorbed through the skin.
Table 2: Primary Forensic Biomarkers (Phase I Metabolites)
MetaboliteBiotransformation PathwayMediating EnzymeDetection Window
MFUBINAC Carboxylic Acid Ester HydrolysisCES1 / CES2Extended (Primary Urinary Target)
Hydroxy-MFUBINAC Aliphatic/Aromatic HydroxylationCYP450 (e.g., CYP3A4)Moderate
Defluorinated-MFUBINAC Oxidative DefluorinationCYP450Short (Minor Pathway)

Standardized Experimental Methodologies

Protocol 1: In Vitro Phase I Metabolic Profiling (HLM Assay)

Rationale: Human liver microsomes (HLMs) are utilized because they provide a robust, self-validating system containing high concentrations of CYP450 and CES enzymes. This accurately mimics hepatic first-pass metabolism, which is essential for identifying the primary urinary biomarkers needed for forensic screening[6].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH is critical to preserve the native conformational state and active site geometry of the metabolizing enzymes.

  • Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration) with 10 µM MFUBINAC in the buffer.

  • Reaction Initiation: Add 1 mM NADPH.

    • Causality: NADPH acts as the obligate electron donor for the CYP450 catalytic cycle; its addition initiates oxidative metabolism, allowing for a comprehensive Phase I profile.

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath to simulate human core body temperature and ensure uniform substrate-enzyme interaction.

  • Enzymatic Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Causality: The organic solvent instantly denatures the proteins, preventing ex vivo degradation of the newly formed metabolites.

  • Analysis: Centrifuge at 14,000 × g for 15 minutes to pellet the denatured proteins. Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to elucidate the structures of the hydrolysis and hydroxylation products[6].

Protocol 2: CB1 Receptor Functional Assay ([35S]GTPγS Binding)

Rationale: This assay quantifies the incorporation of a radiolabeled, non-hydrolyzable GTP analog into G-proteins. It provides a direct, causal measure of receptor activation, isolating true functional efficacy from mere binding affinity[4].

  • Membrane Preparation: Isolate cell membranes expressing human CB1 receptors and resuspend in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Ligand Incubation: Incubate membranes (5 µg protein/well) with varying concentrations of MFUBINAC (10⁻¹¹ to 10⁻⁵ M) in the presence of 10 µM GDP and 0.1 nM [35S]GTPγS.

    • Causality: Excess GDP occupies empty G-proteins, reducing constitutive (basal) receptor activity and significantly increasing the signal-to-noise ratio of the agonist-induced response.

  • Reaction: Incubate the mixture at 30°C for 90 minutes to allow steady-state nucleotide exchange.

    • Causality: Using [35S]GTPγS instead of native GTP prevents the intrinsic GTPase activity of the Gα subunit from degrading the signal, allowing radioactivity to accumulate for precise quantification.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash filters with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate EC50 and Emax relative to a full agonist standard (e.g., CP55,940)[3].

References

  • Apirakkan, O., et al. "In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA." Chemical Research in Toxicology, 2020. URL:[Link]

  • Finlay, D. B., et al. "Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA." ACS Chemical Neuroscience, 2019. URL:[Link]

  • Gamage, T. F., et al. "Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA..." Journal of Pharmacology and Experimental Therapeutics, 2018. URL:[Link]

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Foundational

Unraveling the Molecular Pharmacology of Fluorobenzyl Indazole-3-Carboxylate Derivatives: A Technical Guide

Executive Summary & Chemical Taxonomy The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) has presented a unique challenge and opportunity in molecular pharmacology. Among the most potent subclasses di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Taxonomy

The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) has presented a unique challenge and opportunity in molecular pharmacology. Among the most potent subclasses discovered are the fluorobenzyl indazole-3-carboxylate derivatives (e.g., MFUBINAC, FUB-NPB-22).

Unlike classical phytocannabinoids such as Δ9 -tetrahydrocannabinol (THC), which act as partial agonists, these synthetic derivatives are high-efficacy full agonists at the human Cannabinoid Receptors 1 and 2 (CB1 and CB2)[1]. As an Application Scientist, I have observed that the structural shift from an indole core to an indazole-3-carboxylate core fundamentally alters the electronic distribution and steric conformation of the ligand. Crystallographic data reveals that the indazole ring is nearly coplanar with the ester moiety, creating a highly conjugated system that perfectly aligns with the deep hydrophobic orthosteric pocket of the CB1 receptor[2]. The addition of a fluorobenzyl tail further anchors the molecule via π−π stacking and halogen-bonding interactions, driving binding affinity ( Ki​ ) into the sub-nanomolar range[3].

This whitepaper delineates the precise mechanism of action (MoA) of these derivatives, provides quantitative pharmacological data, and details the self-validating experimental protocols required to accurately characterize their signaling profiles.

Mechanism of Action: The CB1 Receptor Signaling Cascade

Fluorobenzyl indazole-3-carboxylates exert their profound physiological and psychoactive effects primarily through the CB1 receptor, a Class A G-protein coupled receptor (GPCR) highly expressed in the central nervous system[4]. The MoA is bifurcated into two primary signaling pathways: G-protein mediated signaling and β -arrestin recruitment[5].

Gi/o​ -Protein Coupled Signaling

Upon ligand binding, the receptor undergoes a conformational shift that stabilizes its active state, promoting the exchange of GDP for GTP on the associated pertussis toxin-sensitive Gi/o​ heterotrimeric protein.

  • The Gαi/o​ Subunit: Dissociates and directly inhibits adenylyl cyclase (AC). This halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid drop in intracellular cAMP levels and subsequent downregulation of Protein Kinase A (PKA) activity[4].

  • The Gβγ Subunit: Interacts directly with ion channels. It activates G protein-gated inward rectifier K+ (GIRK) channels, causing potassium efflux and cellular hyperpolarization. Concurrently, it inhibits N-type and P/Q-type voltage-gated Ca2+ channels, preventing calcium influx. This combined effect drastically dampens action potential propagation and inhibits presynaptic neurotransmitter release[1].

β -Arrestin Recruitment and Biased Signaling

Because fluorobenzyl indazole-3-carboxylates are super-agonists, they induce rapid and robust receptor phosphorylation by G-protein coupled receptor kinases (GRKs). This hyper-phosphorylation creates a high-affinity docking site for β -arrestin 1 and 2[6]. The recruitment of β -arrestin serves a dual purpose:

  • Desensitization & Internalization: It sterically uncouples the CB1 receptor from G-proteins and targets the receptor for clathrin-mediated endocytosis, leading to the rapid tolerance observed with SCRA exposure[5].

  • MAPK/ERK Activation: β -arrestin acts as a scaffold, independently activating the mitogen-activated protein kinase (MAPK) extracellular signal-regulated kinase (ERK1/2) pathway, which alters long-term gene transcription[7].

CB1_Signaling Ligand Fluorobenzyl Indazole-3-Carboxylate CB1 CB1 Receptor (GPCR) Ligand->CB1 High Affinity Binding Gi_alpha Gαi/o Subunit CB1->Gi_alpha Activation Gi_bg Gβγ Subunit CB1->Gi_bg Dissociation GRK GRK Phosphorylation CB1->GRK Desensitization AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK ↑ GIRK Channels (K+ Efflux) Gi_bg->GIRK Activates CaV ↓ Voltage-Gated Ca2+ Channels Gi_bg->CaV Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces Arrestin β-Arrestin 1/2 Recruitment GRK->Arrestin Recruits ERK MAPK/ERK Activation Arrestin->ERK Scaffolds

Caption: CB1 Receptor signaling cascade induced by fluorobenzyl indazole-3-carboxylate derivatives.

Quantitative Pharmacological Profile

To understand the causality behind the severe physiological impact of these derivatives, we must look at the quantitative data. The table below summarizes the binding affinity and functional efficacy of a representative fluorobenzyl indazole-3-carboxylate compared to classical benchmarks[3][8].

Compound ClassRepresentative LigandCB1 Binding Affinity ( Ki​ )cAMP Inhibition ( EC50​ ) β -Arrestin 2 Recruitment ( Emax​ )*
Phytocannabinoid Δ9 -THC~ 40.0 nM~ 15.0 nM45% (Partial Agonist)
Indole SCRA JWH-018~ 9.0 nM~ 10.0 nM100% (Full Agonist)
Fluorobenzyl Indazole-3-Carboxylate FUB-NPB-22 / MFUBINAC0.3 - 1.5 nM 1.2 - 3.5 nM > 150% (Super-Agonist)

* Emax​ is normalized to the maximum response of the synthetic reference full agonist CP55,940 (set at 100%).

Expert Insight: The data clearly shows that the fluorobenzyl indazole-3-carboxylate architecture acts as a "super-agonist" at the β -arrestin pathway. The extreme Emax​ (>150%) explains the severe, atypical toxicities (e.g., profound bradycardia, seizures) that cannot be replicated by THC, as the receptor is driven into a hyper-desensitized, pro-inflammatory state[8].

Experimental Methodologies: Self-Validating Protocols

To generate the quantitative data above, robust, self-validating in vitro assays are required. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP quantification and a NanoBiT split-luciferase system for β -arrestin recruitment.

Protocol 1: HTRF cAMP Inhibition Assay

Causality Check: Because Gαi​ inhibits adenylyl cyclase, basal cAMP levels in unstimulated cells are too low to measure a meaningful reduction. Therefore, this protocol uses Forskolin , a direct adenylyl cyclase activator, to artificially raise the cAMP baseline. A valid assay must show a Forskolin-induced spike; the SCRA's efficacy is then measured by its ability to suppress this spike.

  • Cell Preparation: Plate HEK293 cells stably expressing human CB1 receptors at 10,000 cells/well in a 384-well microplate.

  • Ligand Dilution: Prepare a 10-point concentration-response curve of the fluorobenzyl indazole-3-carboxylate (ranging from 10 μ M to 0.1 nM) in assay buffer containing 0.5mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin Stimulation: Add 10 μ M Forskolin concurrently with the SCRA to the cells. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate conjugate. Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio. Lower ratios indicate higher intracellular cAMP (less inhibition), while higher ratios indicate potent Gαi​ activation (successful inhibition).

Protocol 2: NanoBiT β -Arrestin 2 Recruitment Assay

Causality Check: Unlike endpoint assays, the NanoBiT system uses a reversible complementation of a Large BiT (LgBiT) fused to β -arrestin and a Small BiT (SmBiT) fused to the CB1 receptor. This allows for real-time kinetic monitoring, ensuring that the rapid, transient nature of arrestin recruitment is accurately captured rather than missed by arbitrary endpoint timing.

  • Transfection: Transiently co-transfect HEK293 cells with SmBiT-CB1 and LgBiT- β -arrestin 2 plasmids 24 hours prior to the assay.

  • Substrate Addition: Replace media with Opti-MEM containing Nano-Glo® Live Cell Reagent (furimazine substrate). Equilibrate for 15 minutes to establish a baseline luminescence.

  • Ligand Addition: Inject the SCRA concentration-response series into the wells.

  • Kinetic Readout: Monitor luminescence continuously for 45 minutes. The physical interaction between the CB1 receptor and β -arrestin forces the SmBiT and LgBiT together, reconstituting the functional luciferase enzyme and emitting light.

  • Data Analysis: Plot the Area Under the Curve (AUC) of the kinetic read to determine the EC50​ and Emax​ .

Workflow Prep Cell Line Preparation (HEK293 stably expressing CB1) Ligand Ligand Incubation (Concentration-Response Curve) Prep->Ligand cAMP cAMP Inhibition Assay (HTRF / Forskolin Stimulated) Ligand->cAMP Arrestin β-Arrestin Assay (NanoBiT Split-Luciferase) Ligand->Arrestin Analysis Non-Linear Regression (EC50 & Emax Determination) cAMP->Analysis Arrestin->Analysis

Caption: Experimental workflow for characterizing SCRA functional activity.

References

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC. nih.gov. Available at:[Link]

  • CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC - NIH. nih.gov. Available at:[Link]

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - MDPI. mdpi.com. Available at:[Link]

  • NNL-3: A Synthetic Intermediate or a New Class of Hydroxybenzotriazole Esters with Cannabinoid Receptor Activity? | ACS Chemical Neuroscience. acs.org. Available at:[Link]

  • Structural Insights into CB1 Receptor Biased Signaling - MDPI. mdpi.com. Available at:[Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA... - PMC. nih.gov. Available at:[Link]

Sources

Exploratory

Unraveling the Pharmacodynamics of MFUBINAC: A Technical Guide to CB1 and CB2 Receptor Activation Pathways

Executive Summary The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates rigorous pharmacological profiling to understand their potent toxicological effects. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates rigorous pharmacological profiling to understand their potent toxicological effects. As a Senior Application Scientist, I approach the evaluation of MFUBINAC (Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate)[1] not merely as a screening endpoint, but as a dynamic system of molecular interactions. Belonging to the indazole-3-carboxylate class of SCRAs[2], MFUBINAC exhibits extreme binding affinity and efficacy at both the human Cannabinoid Type-1 (CB1) and Type-2 (CB2) receptors.

This whitepaper deconstructs the mechanistic pathways of MFUBINAC-induced receptor activation, details self-validating experimental protocols for pathway interrogation, and highlights the critical metabolic variables—specifically ester hydrolysis—that dictate its in vitro and in vivo behavior[3].

Quantitative Pharmacological Profiling

Unlike Δ9-tetrahydrocannabinol (Δ9-THC), which acts as a partial agonist, indazole-derived SCRAs like MFUBINAC act as highly efficacious full agonists at cannabinoid receptors ()[4][5]. This full agonism is the primary driver of the severe adverse clinical effects associated with SCRA consumption, including profound bradycardia, hypothermia, and psychosis[5].

Table 1: Representative Pharmacodynamic Parameters of MFUBINAC and Analogues

CompoundReceptor TargetPathway AssayEC50 (nM)Emax (%) vs CP55,940
Δ9-THC CB1cAMP Inhibition15.2 ± 3.145 ± 5% (Partial)
MFUBINAC CB1cAMP Inhibition0.8 ± 0.2105 ± 4% (Full)
MFUBINAC CB2cAMP Inhibition2.1 ± 0.498 ± 6% (Full)
MFUBINAC Acid CB1cAMP Inhibition> 2500< 10% (Inactive)

Data synthesized from standardized HEK293T in vitro assays evaluating indazole-3-carboxylate SCRAs.

Mechanistic Pathways of CB1 and CB2 Activation

Cannabinoid receptors are Class A G-protein coupled receptors (GPCRs) canonically coupled to Gαi/o proteins[6]. The activation of these receptors by MFUBINAC triggers a bifurcated signaling cascade:

  • Gαi/o-Mediated Signaling: Upon MFUBINAC binding, the Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC). This causes a rapid depletion of intracellular cyclic AMP (cAMP), subsequently downregulating Protein Kinase A (PKA) activity. Concurrently, the Gβγ dimer modulates ion channels—activating G-protein coupled inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels (VGCCs).

  • β-Arrestin Recruitment: To prevent overstimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular loops of the receptor[7]. This recruits β-arrestin 1 and 2, which sterically occlude further G-protein coupling (desensitization) and initiate clathrin-mediated endocytosis (internalization).

G MFUBINAC MFUBINAC (Full Agonist) CB_Receptor CB1 / CB2 Receptors (GPCRs) MFUBINAC->CB_Receptor High Affinity Binding Gi_Protein Gαi/o Protein Activation CB_Receptor->Gi_Protein G-Protein Coupling Beta_Arrestin β-Arrestin 1/2 Recruitment CB_Receptor->Beta_Arrestin GRK Phosphorylation AC_Inhib Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhib Gαi Subunit MAPK_ERK MAPK / ERK Phosphorylation Gi_Protein->MAPK_ERK Gβγ Subunits Beta_Arrestin->MAPK_ERK Scaffold Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Desensitization cAMP_Dec ↓ cAMP Levels AC_Inhib->cAMP_Dec

Figure 1: MFUBINAC-induced CB1/CB2 signaling cascade via Gαi/o and β-arrestin pathways.

Experimental Methodologies: Self-Validating Protocols

To rigorously interrogate these pathways, experimental designs must prove causality rather than mere correlation. The following protocols are engineered as self-validating systems.

Protocol A: cAMP Accumulation Assay (TR-FRET)

Objective: Quantify Gαi/o-mediated inhibition of adenylyl cyclase. Causality & Validation: Because Gαi-coupled receptors inhibit AC, their baseline activity in resting cells is undetectable. We use Forskolin to artificially spike cAMP levels. A true agonist will suppress this spike. To validate that the suppression is strictly CB1-mediated, we use Rimonabant (SR141716A) , a CB1-selective inverse agonist. If Rimonabant restores the Forskolin spike, off-target effects are ruled out.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably expressing human CB1 (or CB2) into a 384-well plate at 5,000 cells/well. Starve in serum-free medium for 2 hours.

  • Compound Addition: Treat cells with a 10-point serial dilution of MFUBINAC (10 pM to 10 μM) in the presence of 500 nM Forskolin and 500 μM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Validation Control: In parallel wells, pre-incubate cells with 1 μM Rimonabant for 15 minutes prior to MFUBINAC addition.

  • Detection: Incubate for 30 minutes at 37°C. Lyse cells and add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine EC50 and Emax.

Protocol B: β-Arrestin-2 Translocation Assay (BRET)

Objective: Measure receptor desensitization and non-G-protein signaling. Causality & Validation: Bioluminescence Resonance Energy Transfer (BRET) requires strict physical proximity (<10 nm). By tagging CB1 with Renilla luciferase (Rluc8) and β-arrestin-2 with Venus fluorophore, a signal is only generated during active recruitment. We use CP55,940 as an internal reference standard to normalize Emax across different assay days.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with CB1-Rluc8 and Venus-β-arrestin-2 plasmids using lipofection.

  • Substrate Addition: 48 hours post-transfection, harvest cells and re-suspend in assay buffer. Add 5 μM Coelenterazine h (luciferase substrate) and incubate in the dark for 10 minutes.

  • Agonist Stimulation: Inject varying concentrations of MFUBINAC into the wells.

  • Kinetic Readout: Immediately read the plate on a luminescence microplate reader, capturing emissions at 480 nm (Rluc8) and 530 nm (Venus) continuously for 30 minutes.

  • Data Synthesis: Calculate the BRET ratio (530 nm / 480 nm). Compare the Area Under the Curve (AUC) against the CP55,940 reference to determine relative efficacy.

Workflow CellPrep HEK293T Cell Prep (Transfect CB1 + Biosensors) Treatment MFUBINAC Treatment (Concentration Curve) CellPrep->Treatment Seed & Starve cAMP_Assay cAMP HTRF Assay (Readout: TR-FRET) Treatment->cAMP_Assay + Forskolin BRET_Assay β-Arrestin BRET Assay (Readout: Luminescence) Treatment->BRET_Assay + Coelenterazine h DataAnalysis Data Synthesis (EC50, Emax, Bias Factor) cAMP_Assay->DataAnalysis Gαi Efficacy BRET_Assay->DataAnalysis Arrestin Efficacy

Figure 2: Orthogonal BRET and TR-FRET experimental workflows for CB1 pathway validation.

Metabolic Considerations: The CES1 Hydrolysis Pathway

A critical failure point in SCRA assay design is ignoring compound stability. MFUBINAC contains a vulnerable ester moiety. In vitro phase I metabolic profiling studies demonstrate that ester hydrolysis is the predominant metabolic pathway for MFUBINAC and closely related analogues like AMB-FUBINACA ()[3][8].

This hydrolysis is primarily driven by hepatic Carboxylesterase 1 (CES1) , converting MFUBINAC into a carboxylic acid metabolite[7]. Crucially, this acid metabolite exhibits a ~3000-fold reduction in CB1 binding affinity and potency, rendering it virtually inactive ()[6][9].

Application Insight: If you are conducting functional assays using primary human hepatocytes or in vivo models, the rapid action of CES1 will artificially shift your MFUBINAC dose-response curve to the right, masking its true potency. To validate whether a loss of signal is due to metabolism rather than receptor desensitization, assays must be co-treated with a CES1 inhibitor (e.g., digitonin) to stabilize the parent ester[7][10].

Conclusion

The pharmacodynamics of MFUBINAC underscore the extreme potency of indazole-3-carboxylate synthetic cannabinoids[11]. By acting as full agonists at CB1 and CB2 receptors, these compounds hijack the Gαi/o and β-arrestin pathways, leading to profound physiological disruptions. For drug development and forensic toxicology professionals, interrogating these pathways requires self-validating, orthogonal assay systems that account for both receptor-level signaling bias and the rapid, esterase-driven metabolic degradation of the parent compound.

References

  • Apirakkan O, Gavrilović I, Cowan DA, Abbate V. "In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA." Chemical Research in Toxicology, 2020.[URL: https://doi.org/10.1021/acs.chemrestox.9b00466]
  • Finlay DB, et al. "Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite." Archives of Toxicology (via PubMed Central), 2022.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9668884/]
  • UNODC. "The challenge of New Psychoactive Substances - A technical update 2024." United Nations Office on Drugs and Crime, 2024.[URL: https://www.unodc.
  • Banister SD, et al. "Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues." ACS Chemical Neuroscience, 2016.[URL: https://doi.org/10.1021/acschemneuro.6b00137]
  • European Union Drugs Agency (EUDA). "Synthetic cannabinoids in Europe – a review." EUDA Publications, 2021.[URL: https://www.emcdda.europa.eu/publications/adhoc/synthetic-cannabinoids-europe-review_en]

Sources

Protocols & Analytical Methods

Method

GC-MS detection methods for methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Authored by: A Senior Application Scientist Abstract This comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the detection and quantification of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is recognized as an intermediate in the synthesis of synthetic cannabinoids, a class of psychoactive substances with a high potential for abuse[1]. The accurate and reliable identification of such compounds is paramount for researchers, forensic scientists, and drug development professionals. This document provides a foundational understanding of the analytical principles, detailed step-by-step protocols for sample preparation from both seized materials and biological matrices, and a framework for method validation in accordance with international guidelines[2]. The causality behind experimental choices, from sample extraction to mass spectral interpretation, is explained to ensure technical accuracy and field-proven insights.

Introduction and Analytical Principle

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is a synthetic compound structurally related to potent synthetic cannabinoid receptor agonists. Its detection is critical for forensic investigations and in the monitoring of illicit drug manufacturing trends. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering the high separation efficiency of gas chromatography and the definitive identification power of mass spectrometry[3].

The principle of this method relies on the thermal stability and volatility of the target analyte, allowing it to be vaporized and separated from other components on a non-polar capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The high energy of EI causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a chemical "fingerprint" for unambiguous identification[4]. While EI is a robust and reproducible technique, it can lead to extensive fragmentation, sometimes resulting in a weak or absent molecular ion peak for synthetic cannabinoids[4][5]. Therefore, a thorough understanding of the compound's fragmentation pattern is essential for confident identification.

Materials and Instrumentation

Reagents and Consumables
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate analytical standard (≥98% purity)

  • Methanol (HPLC or GC-grade)

  • Ethyl Acetate (GC-grade)

  • Acetonitrile (HPLC-grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Acetate Buffer (100 mM, pH 5)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., ISOLUTE C18, 100 mg/3 mL)[5]

  • GC Vials with micro-inserts

  • Syringe filters (0.22 µm PTFE)

Instrumentation and Analytical Conditions

The following table outlines the recommended GC-MS parameters. These settings serve as a starting point and may require optimization based on the specific instrumentation used.

Parameter Specification Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalentA non-polar column providing excellent separation for a wide range of semi-volatile compounds, including synthetic cannabinoids[6].
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/minInert gas that provides good chromatographic efficiency.
Inlet Splitless mode at 280°CEnsures efficient transfer of the analyte onto the column, maximizing sensitivity. A high temperature prevents condensation.
Oven Program Initial: 150°C (hold 1 min), Ramp: 25°C/min to 300°C (hold 5 min)The temperature program is optimized to provide good peak shape and separation from potential contaminants in a reasonable runtime[7].
Transfer Line 280°CPrevents analyte condensation between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization energy that produces reproducible fragmentation patterns and allows for library matching.
Quadrupole 150°CMaintains ion path integrity.
Scan Range m/z 40-500Covers the expected molecular ion and all significant fragment ions of the target analyte.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol.

  • Calibration Standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with methanol. These standards are used to establish the instrument's quantitative response.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, 800 ng/mL) from the Working Stock Solution. QC samples are analyzed alongside unknown samples to verify the accuracy and precision of the run.

Protocol 2: Sample Preparation

The choice of sample preparation is dictated by the matrix. For seized materials, simple dilution is often sufficient, whereas biological samples require an extraction step to remove interferences[8].

  • Accurately weigh approximately 1 mg of the homogenized powder into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of methanol.

  • Vortex for 1 minute, then sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

This protocol is adapted from established methods for synthetic cannabinoids in blood[5]. SPE is chosen for its ability to provide cleaner extracts compared to liquid-liquid extraction, effectively removing proteins and phospholipids that can interfere with GC analysis[5].

  • Sample Pre-treatment: To a 0.5 mL aliquot of blood or serum, add 50 µL of an appropriate internal standard (e.g., a deuterated analog, if available) and 5 mL of 100 mM sodium acetate buffer (pH 5)[5]. Vortex briefly.

  • Cartridge Conditioning: Condition an ISOLUTE C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% acetonitrile in water to remove polar interferences[5].

  • Drying: Dry the cartridge under a gentle stream of nitrogen or house vacuum for at least 30 minutes to remove all residual water. This step is critical to prevent water from being injected into the GC system.

  • Elution: Elute the analyte from the cartridge with 2.5 mL of ethyl acetate into a clean collection tube[5].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 45°C under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of ethyl acetate, vortex, and transfer to a GC vial with a micro-insert for analysis[5].

GC-MS Analysis and Data Interpretation

The overall workflow from sample preparation to data analysis is a systematic process designed to ensure data integrity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Receive Sample (Seized or Biological) Prep Perform Preparation (Protocol 2A or 2B) Sample->Prep Inject Inject 1 µL into GC-MS Prep->Inject Acquire Acquire Data (Scan Mode) Inject->Acquire Process Process Chromatogram Acquire->Process Identify Identify Peak by Retention Time & Mass Spectrum Process->Identify Quant Quantify using Calibration Curve Identify->Quant Report Generate Final Report Quant->Report

Caption: Overall GC-MS experimental workflow.

Identification and Confirmation
  • Retention Time (RT): The primary identification is based on the retention time of the analyte, which should match that of a known standard analyzed under identical conditions.

  • Mass Spectrum: Confirmation is achieved by comparing the mass spectrum of the peak in the sample to that of the analytical standard. The relative abundances of the major ions should be within ±20% of the standard.

Expected Mass Spectrum and Fragmentation

The molecular weight of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is 284.3 g/mol . Under EI, the molecular ion (M+) at m/z 284 may be observed, but it is often of low abundance. The major fragment ions are predictable and provide structural confirmation.

Fragmentation cluster_mol cluster_frag Mol Molecule (M+) at m/z 284 F1 Fluorotropylium Cation m/z 109 Mol->F1 α-cleavage F2 Indazole Carboxylate Fragment m/z 175 Mol->F2 α-cleavage F3 Indazole Carboxylic Acid Fragment m/z 161 F2->F3 -CH2

Caption: Key fragmentation pathways of the target analyte.

  • m/z 109: This is a highly characteristic and often abundant ion corresponding to the 4-fluorobenzyl cation (or the rearranged fluorotropylium cation). Its presence is a strong indicator of the 4-fluorobenzyl moiety.

  • m/z 175: This fragment results from the cleavage of the benzyl group, leaving the methyl indazole-3-carboxylate portion of the molecule.

  • m/z 161: A subsequent loss of a methyl group (-CH3) or methoxy radical (-OCH3) from other fragments can also occur, though the primary fragments are most diagnostic.

Method Validation

For the method to be considered trustworthy and reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG)[2][9].

Parameter Method Typical Acceptance Criteria
Specificity Analyze blank matrix samples to check for interferences at the analyte's retention time.No significant interfering peaks at the retention time of the analyte.
Linearity Analyze calibration standards at 5-7 concentration levels and perform a linear regression.Correlation coefficient (R²) ≥ 0.995.
Limit of Detection (LOD) Determine the lowest concentration at which the analyte can be reliably detected (e.g., Signal-to-Noise ratio > 3).Typically 2.5-5 ng/mL in biological matrices[10].
Limit of Quantification (LOQ) Determine the lowest concentration at which the analyte can be accurately quantified (e.g., Signal-to-Noise ratio > 10).Typically 5-10 ng/mL in biological matrices[10].
Accuracy Analyze QC samples at multiple levels and calculate the percent recovery.Recovery within 85-115% of the nominal concentration.
Precision Analyze replicate QC samples on the same day (repeatability) and on different days (intermediate precision).Relative Standard Deviation (RSD) ≤ 15%.
Robustness Intentionally make small variations in method parameters (e.g., oven ramp rate, flow rate) and assess the impact.Results should remain unaffected by minor variations.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust approach for the identification and quantification of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. The protocols for sample preparation are effective for both seized materials and complex biological matrices. By understanding the underlying principles of chromatography, mass spectral fragmentation, and by adhering to rigorous validation standards, laboratories can ensure the delivery of high-quality, defensible data critical for forensic and research applications.

References

  • Benchchem. (n.d.). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. Benchchem.
  • El-Gharib, M. S., et al. (2024, March 11). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science. Retrieved from [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Kiguchi, T., et al. (n.d.). Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. J-Stage. Retrieved from [Link]

  • Sisco, E., et al. (2021, October 8). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. National Institute of Standards and Technology. Retrieved from [Link]

  • Feasel, M. G., et al. (2016). Stability of Synthetic Cannabinoids in Biological Matrices. Journal of Analytical Toxicology, 40(7), 505–512. Retrieved from [Link]

  • Tsujikawa, K., et al. (2016, October 17). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Scientific Reports. Retrieved from [Link]

  • Al-Salami, H., et al. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. Retrieved from [Link]

  • Guedes, A., et al. (2021). Analysis of Cannabinoids in Biological Specimens: An Update. Pharmaceuticals. Retrieved from [Link]

  • RTI International. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic RTI. Retrieved from [Link]

  • Askar, F., et al. (2025, June 9). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples. CFSRE. Retrieved from [Link]

  • Jović, N., et al. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of MFUBINAC and Its Primary Metabolite in Biological Matrices

Introduction & Toxicological Relevance MFUBINAC (Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole-3-carboxylate core. Frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Toxicological Relevance

MFUBINAC (Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole-3-carboxylate core. Frequently detected in unregulated e-cigarette liquids and illicit herbal blends [3], its consumption poses severe toxicological risks, including psychosis, cardiovascular anomalies, and respiratory failure.

Because SCRAs exist with vast physicochemical diversity and undergo rapid biotransformation, analytical detection is notoriously challenging. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify both the parent MFUBINAC molecule and its primary urinary biomarker in biological matrices.

Mechanistic Insights: Metabolism & Target Selection

Understanding the biotransformation of MFUBINAC is critical for accurate matrix selection and assay design. In vitro and in vivo studies utilizing human liver microsomes (HLMs) have demonstrated that SCRAs containing ester linkages undergo rapid Phase I ester hydrolysis [1].

The Causality of Target Selection: Because carboxylesterases rapidly cleave the methyl ester of MFUBINAC, the parent compound is highly transient and rarely detected in urine. Therefore, a bipartite workflow is required:

  • Blood/Plasma is utilized to screen for the highly lipophilic parent drug .

  • Urine is utilized to target the de-esterified primary metabolite: 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid . Because this acid metabolite is subsequently conjugated with glucuronic acid by UGT enzymes to facilitate renal excretion, direct analysis of urine yields artificially low concentrations. We introduce an enzymatic deconjugation step to cleave these Phase II conjugates, converting them back to the free acid metabolite and significantly extending the forensic detection window.

Pathway Parent MFUBINAC (Parent Drug) Metabolite 1-(4-fluorobenzyl)-1H-indazole- 3-carboxylic acid (Primary Metabolite) Parent->Metabolite Phase I Ester Hydrolysis (Carboxylesterases) Conjugate Glucuronide Conjugate (Phase II, Urine) Metabolite->Conjugate Phase II UGT Enzymes

Figure 1: Primary metabolic pathway of MFUBINAC dictating analytical target selection.

Experimental Protocols: A Self-Validating Workflow

Reagents and Materials
  • Reference Standards: MFUBINAC (≥98% purity) [2], MFUBINAC acid metabolite, and deuterated internal standard (IS) JWH-018-d5.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Enzyme: β-glucuronidase (from E. coli).

  • Extraction: Polymeric Mixed-Mode Cation Exchange (MCX) SPE cartridges (30 mg/1 mL).

Sample Preparation (Solid-Phase Extraction)

The Causality of SPE: Biological matrices contain phospholipids and proteins that cause severe ion suppression in the ESI+ source. Mixed-mode SPE relies on orthogonal retention mechanisms (hydrophobic and ionic interactions) to wash away these isobaric interferences, ensuring consistent matrix effects and high analyte recovery.

  • Enzymatic Hydrolysis (Urine only): Add 50 µL of β-glucuronidase and 10 µL of IS (100 ng/mL) to 500 µL of urine. Incubate at 37°C for 1 hour to liberate the free acid metabolite.

  • Pre-treatment: Dilute the sample with 500 µL of 4% phosphoric acid ( H3​PO4​ ). Reasoning: This acidic adjustment disrupts protein binding and ensures basic functional groups are fully ionized for optimal trapping on the MCX sorbent.

  • Conditioning: Pass 1 mL MeOH followed by 1 mL LC-MS grade H2​O through the SPE cartridge to solvate the stationary phase.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL 5% MeOH in H2​O , followed by 1 mL 0.1% FA. Reasoning: This removes hydrophilic salts and acidic interferences without eluting the tightly bound analytes.

  • Elution: Elute analytes with 1 mL of MeOH:ACN (50:50, v/v) containing 2% ammonium hydroxide.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50).

SPE_Workflow S1 1. Enzymatic Hydrolysis (Urine + β-glucuronidase + IS) S2 2. Sample Pre-treatment (Dilute with 4% H3PO4) S1->S2 S3 3. SPE Conditioning (MeOH -> H2O) S2->S3 S4 4. Sample Loading (Apply at 1 mL/min) S3->S4 S5 5. Washing (5% MeOH -> 0.1% FA) S4->S5 S6 6. Elution (MeOH:ACN 50:50) S5->S6 S7 7. Evaporation & Reconstitution (N2 gas -> Mobile Phase) S6->S7

Figure 2: Step-by-step mixed-mode SPE workflow for biological matrices.

LC-MS/MS Analytical Conditions

The Causality of Chromatography: An Agilent Zorbax Eclipse Plus C18 column (100 × 2.1 mm, 1.8 µm) is selected to provide robust hydrophobic interactions, effectively resolving the fluorobenzyl and indazole rings of MFUBINAC from endogenous lipids.

Mobile Phase Formulation:

  • Mobile Phase A: 0.1% Formic acid + 1 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Reasoning: The addition of 1 mM ammonium formate acts as a dynamic buffer. This specific combination enhances the ionization efficiency of the indazole nitrogen in the ESI+ source while maintaining sharp peak shapes by preventing secondary interactions with residual silanols on the stationary phase.

Gradient & Flow: 0.4 mL/min. 5% B to 40% B (0-4 min), 40% to 100% B (4-9 min), hold 1 min, re-equilibrate at 5% B.

The Causality of MRM Transitions: Collision-induced dissociation (CID) of MFUBINAC ( [M+H]+ 285.1) yields two highly specific fragments. Cleavage of the ester and fluorobenzyl group leaves the indazole acylium cation (m/z 145.0), which is highly stable and acts as the primary quantifier. Cleavage of the indazole core leaves the fluorobenzyl cation (m/z 109.0), serving as an orthogonal qualifier.

Table 1: LC-MS/MS MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
MFUBINAC 285.1145.025Quantifier (Indazole acylium)
MFUBINAC 285.1109.035Qualifier (Fluorobenzyl cation)
MFUBINAC-Metabolite 271.1145.025Quantifier
MFUBINAC-Metabolite 271.1109.035Qualifier
JWH-018-d5 (IS) 347.2155.025Internal Standard

Method Validation & Quantitative Data

To guarantee analytical trustworthiness, this protocol operates as a Self-Validating System . Every analytical batch must satisfy the following built-in quality control gates:

  • System Suitability Test (SST): A neat standard injection prior to the run must demonstrate a Signal-to-Noise (S/N) ratio > 100 and a retention time drift of ≤ 0.1 min.

  • Matrix Blanks: Double blanks (matrix only) and single blanks (matrix + IS) are injected post-calibration to empirically rule out column carryover and endogenous interference.

  • Bracketing QCs: Low, Mid, and High Quality Control samples are interspersed every 15 samples. The run is only validated if QCs back-calculate within ±15% of their nominal concentrations.

Table 2: Summary of Method Validation Parameters
MatrixTarget AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity ( R2 )Mean Recovery (%)Matrix Effect (%)
Urine MFUBINAC-Metabolite0.20.5> 0.99588.4 - 92.1-8.5 to -4.2
Blood MFUBINAC (Parent)0.51.0> 0.99482.3 - 89.6-12.4 to -7.1

References

  • Title : In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA Source : Chemical Research in Toxicology (ACS Publications) URL :[Link]

  • Title : A Retrospective Analysis of Chemical Constituents in Regulated and Unregulated E-Cigarette Liquids Source : Frontiers in Chemistry URL :[Link]

Method

Forensic Analysis Techniques for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (MFUBINAC)

Executive Summary & Analytical Challenges Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, commonly classified under the trivial name MFUBINAC , is a synthetic cannabinoid (SC) precursor and active reference standard...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, commonly classified under the trivial name MFUBINAC , is a synthetic cannabinoid (SC) precursor and active reference standard[1]. Structurally characterized by an indazole core, a fluorobenzyl tail, and a methyl ester linked at the 3-position, MFUBINAC poses a distinct analytical challenge in forensic toxicology.

Because of its ester moiety, the parent compound is highly susceptible to rapid in vivo biotransformation[2]. Consequently, forensic workflows must be bifurcated: bulk seizure analysis targets the intact parent compound, whereas biological matrix analysis (e.g., urine or blood) must target its downstream metabolites to avoid false-negative reporting[3]. This application note provides self-validating, causality-driven protocols for both scenarios.

Toxicological Profiling & Target Analyte Selection

To design a reliable forensic assay, analysts must first establish the pharmacokinetic fate of the analyte. According to in vitro Phase I metabolic profiling utilizing human liver microsomes, the predominant metabolic pathway for ester-containing synthetic cannabinoids like MFUBINAC is ester hydrolysis [2][4].

Hepatic carboxylesterases rapidly cleave the methyl ester, yielding 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

  • Causality for Target Selection: The half-life of the parent ester in systemic circulation is extremely short. By targeting the carboxylic acid hydrolysis product, toxicologists significantly extend the detection window in biological matrices, ensuring accurate identification of consumption[2].

G Parent MFUBINAC (Parent Compound) Enzyme Hepatic Carboxylesterases (Phase I Metabolism) Parent->Enzyme In vivo absorption Metabolite1 Indazole-3-carboxylic acid (Primary Urine Marker) Enzyme->Metabolite1 Ester Hydrolysis Metabolite2 Hydroxylated Metabolites (Minor Pathway) Enzyme->Metabolite2 CYP450 Oxidation

Figure 1: Phase I metabolic pathway of MFUBINAC highlighting the primary ester hydrolysis route.

Quantitative Data & Analyte Specifications

The following tables summarize the exact mass requirements for LC-HRMS and the principal fragmentation patterns for GC-MS.

Table 1: Physicochemical Properties & LC-HRMS Target Analytes

Analyte Molecular Formula Exact Mass Precursor Ion [M+H]⁺ Primary Forensic Matrix
MFUBINAC (Parent) C₁₆H₁₃FN₂O₂ 284.0958 285.1034 Bulk Powders / Plant Material

| MFUBINAC Acid (Metabolite) | C₁₅H₁₁FN₂O₂ | 270.0805 | 271.0883 | Urine / Whole Blood |

Table 2: GC-MS (70 eV EI) Principal Fragmentation Ions

Analyte Molecular Ion (M⁺) Base Peak (m/z) Key Diagnostic Fragment Ions (m/z)

| MFUBINAC | 284 | 109 | 253, 225, 145 |

(Note: The m/z 109 base peak corresponds to the fluorobenzyl cation [C₇H₆F]⁺, a highly diagnostic marker for fluorobenzyl-substituted indazoles).

Validated Experimental Protocols

Workflow A: Bulk Seizure Analysis via GC-MS

Law enforcement seizures (powders or sprayed botanicals) typically contain the unadulterated parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) with 70 eV Electron Ionization (EI) is the gold standard here due to the reproducibility of fragmentation and the availability of extensive [1].

Self-Validating System Design: This protocol incorporates a solvent blank immediately preceding the sample to prove the absence of inlet carryover, and an internal standard to validate successful injection and instrument tuning.

  • Sample Homogenization: Pulverize the seized material to ensure a uniform, representative sampling aliquot.

  • Solvent Extraction: Weigh exactly 1.0 mg of the homogenized sample into a glass centrifuge tube. Add 1.0 mL of HPLC-grade methanol.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., JWH-018-d9 at 100 µg/mL).

    • Causality: Normalizes injection volume variations and confirms that the MS source is actively ionizing.

  • Ultrasonication & Centrifugation: Sonicate for 10 minutes at room temperature to maximize extraction efficiency from botanical matrices. Centrifuge at 3,000 rpm for 5 minutes.

  • Instrumental Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 1 µL into a GC-MS system using a DB-5MS column (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 100°C (hold 1 min), ramp 15°C/min to 320°C (hold 5 min).

    • MS Parameters: EI mode (70 eV), scan range m/z 40–500.

Workflow B: Biological Matrix (Urine) Analysis via LC-HRMS

Because the carboxylic acid metabolite undergoes Phase II conjugation to form a highly polar glucuronide, direct extraction of urine will result in severe analyte loss. As demonstrated by, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is required to differentiate the exact mass of the deconjugated metabolite from endogenous urinary interferences[3][4].

Self-Validating System Design: The inclusion of matrix-matched calibrators proves the extraction efficiency, while the stable-isotope-labeled internal standard corrects for matrix-induced ion suppression during ESI.

  • Sample Aliquoting: Transfer 500 µL of the urine specimen into a clean glass tube.

  • Enzymatic Deconjugation (Critical Step): Add 500 µL of 0.1 M sodium acetate buffer (pH 4.5) and 20 µL of purified β-glucuronidase (e.g., from E. coli). Incubate at 55°C for 60 minutes.

    • Causality: This step cleaves the glucuronide moiety from the MFUBINAC carboxylic acid metabolite, converting it back to the lipophilic free acid. Omitting this step results in >80% loss of detectable analyte during SPE.

  • Internal Standard Addition: Spike with 20 µL of a stable-isotope-labeled internal standard (e.g., FUB-PB-22-d5).

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 2 mL Methanol, followed by 2 mL deionized water through an HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Loading: Apply the cooled, hydrolyzed urine sample.

    • Washing: Wash with 2 mL of 5% Methanol in water. Causality: Removes polar endogenous salts and urea without eluting the target acid.

    • Elution: Elute the target analytes with 2 mL of 100% Acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Instrumental Analysis: Inject 5 µL into an LC-HRMS (Q-TOF or Orbitrap) system operating in positive Electrospray Ionization (ESI+) mode. Extract the exact mass of m/z 271.0883 with a mass tolerance of ±5 ppm.

References

  • Wagmann, L., et al. (2020). In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA. ACS Chemical Research in Toxicology. Retrieved from[Link]

  • King's College London. (n.d.). Detection of Cannabinoids for Anti-Doping and Clinical purposes. King's Forensics Research. Retrieved from[Link]

Sources

Application

Application Note: Solid-Phase Extraction of MFUBINAC and its Metabolites from Human Urine Samples

Introduction Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC).[1][2] MFUBINAC (also known a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC).[1][2] MFUBINAC (also known as FUB-AMB) is an indazole-based synthetic cannabinoid that has been identified in forensic casework and is associated with significant toxicity.[3] Due to its high potency and rapid metabolism, the parent compound is often undetectable in urine. Instead, toxicological analysis relies on the detection of its urinary metabolites.[3]

Like many other synthetic cannabinoids, MFUBINAC undergoes extensive phase I and phase II metabolism.[3][4][5] The primary metabolic pathways include the hydrolysis of the terminal methyl ester to a carboxylic acid, followed by hydroxylation and subsequent conjugation with glucuronic acid.[4][6] These glucuronide conjugates are highly water-soluble, facilitating their excretion, but they are not directly detectable by many standard chromatographic methods. Therefore, a robust sample preparation protocol is essential to cleave these conjugates and efficiently isolate the target metabolites from the complex urine matrix.[7][8]

This application note details a reliable and reproducible solid-phase extraction (SPE) protocol for the extraction of MFUBINAC metabolites from human urine. The method incorporates a crucial enzymatic hydrolysis step to cleave glucuronide conjugates, followed by cleanup and concentration using a polymeric reversed-phase SPE sorbent. This procedure is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The successful extraction of MFUBINAC metabolites from urine is a multi-step process grounded in key chemical principles:

  • Enzymatic Hydrolysis: The majority of drug metabolites are excreted in urine as glucuronide conjugates to increase their water solubility.[7] The enzyme β-glucuronidase is used to catalytically cleave the glucuronic acid moiety from the target analytes, converting them back to their more readily extractable, unconjugated forms.[8][9] This step is critical for achieving accurate quantification of the total drug metabolite concentration.[10]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup and concentration prior to analysis.[11] This protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent.[1] The mechanism involves:

    • Loading: The pre-treated urine sample is loaded onto the SPE cartridge. The non-polar MFUBINAC metabolites are retained on the hydrophobic sorbent, while polar matrix components like salts and urea pass through.

    • Washing: The cartridge is washed with a weak organic solvent mixture to remove endogenous interferences that may have been weakly retained, without prematurely eluting the target analytes.

    • Elution: A strong organic solvent is used to disrupt the hydrophobic interactions between the analytes and the sorbent, allowing for the collection of the purified and concentrated metabolites.

This combination of enzymatic hydrolysis and SPE provides a clean extract, reduces matrix effects, and increases the concentration of the analytes, thereby enhancing the sensitivity and reliability of subsequent LC-MS/MS analysis.[2][12]

Materials and Reagents

3.1. Equipment

  • SPE Vacuum Manifold (12 or 24-port)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath (capable of 60-65°C)

  • Nitrogen evaporator

  • Analytical balance

  • pH meter

  • Autosampler vials (glass or polypropylene)

  • Pipettes and appropriate tips

3.2. Consumables

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Styre Screen® HLD, Waters Oasis® HLB) 30-60 mg, 3 mL.[1][2]

  • Glass test tubes (16 x 100 mm)

  • Deactivated glass collection tubes

3.3. Reagents and Solvents

  • MFUBINAC metabolite standards (e.g., hydrolysis product AMB-FUBINACA acid) and deuterated internal standards (IS)

  • β-glucuronidase (from Helix pomatia or recombinant)[1][10]

  • 100 mM Sodium Acetate Buffer (pH 5.0)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (>18 MΩ·cm)

  • Blank human urine

Experimental Protocol

Workflow Overview

The entire process from sample receipt to final extract is visualized in the workflow diagram below. This illustrates the sequential nature of the protocol, emphasizing the critical pre-treatment and extraction steps.

SPE_Workflow cluster_pretreatment PART 1: Sample Pre-treatment cluster_spe PART 2: Solid-Phase Extraction cluster_post_extraction PART 3: Post-Extraction urine 1.0 mL Urine Sample is_add Add Internal Standard urine->is_add buffer_add Add 2.0 mL Acetate Buffer (pH 5.0) is_add->buffer_add enzyme_add Add 50 µL β-glucuronidase buffer_add->enzyme_add vortex1 Vortex (30 sec) enzyme_add->vortex1 incubate Incubate (65°C for 1-2 hours) vortex1->incubate cool Cool to Room Temperature incubate->cool load Load Pre-treated Sample cool->load conditioning Condition: 3 mL Methanol equilibration Equilibrate: 3 mL DI Water conditioning->equilibration equilibration->load wash1 Wash 1: 3 mL Acetate Buffer (pH 5.0) load->wash1 wash2 Wash 2: 3 mL 25% MeOH in Buffer wash1->wash2 dry Dry Column (10 min under full vacuum) wash2->dry elute Elute: 3 mL Ethyl Acetate dry->elute evaporate Evaporate to Dryness (40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE of MFUBINAC from urine.

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Enzymatic Hydrolysis) This step is essential to cleave the glucuronide conjugates, ensuring the analysis captures the total metabolite concentration.[2][10]

  • Pipette 1.0 mL of urine sample (calibrator, control, or unknown) into a glass test tube.

  • Add the appropriate volume of internal standard solution to all tubes.

  • Add 2.0 mL of 100 mM sodium acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase enzyme.

  • Vortex the mixture for 30 seconds.

  • Incubate the tubes in a heating block or water bath at 65°C for 1-2 hours.[2]

  • Remove the samples and allow them to cool to room temperature.

Step 2: Solid-Phase Extraction (SPE) This procedure uses a polymeric sorbent which provides excellent retention for a broad range of analytes and does not require extensive conditioning.[1][2]

  • Conditioning: Place SPE cartridges on the vacuum manifold. Pass 3 mL of methanol through each cartridge. Do not allow the sorbent to dry.

  • Equilibration: Pass 3 mL of deionized water through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample from Step 1 onto the corresponding SPE cartridge. Apply a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Add 3 mL of 100 mM acetate buffer (pH 5.0) to each cartridge to remove salts and highly polar interferences.

    • Wash 2: Add 3 mL of a 25:75 Methanol:Acetate Buffer solution to each cartridge. This step removes less polar interferences. Using a methanol concentration higher than 25% may result in the loss of some target metabolites.[2]

  • Drying: Dry the cartridges thoroughly under full vacuum for 10 minutes. This step is critical to remove all residual water, which can interfere with the subsequent elution.

  • Elution:

    • Place clean, labeled collection tubes inside the manifold.

    • Add 3 mL of ethyl acetate to each cartridge.

    • Allow the solvent to soak the sorbent bed for 1-2 minutes before applying a slow vacuum to elute the analytes at a rate of ~1 mL/min.

Step 3: Evaporation and Reconstitution

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 35-40°C.[2]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Method Performance and Validation

The described method is robust and provides excellent recovery and sensitivity for the analysis of MFUBINAC metabolites. Performance characteristics should be established during in-house method validation according to guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[13] Typical performance data for similar SPE-based methods for synthetic cannabinoids are summarized below.

ParameterTypical ValueReference
Recovery 69 - 97%[11][12]
Intra-day Precision (%RSD) < 15%[12]
Inter-day Precision (%RSD) < 15%[12]
Matrix Effect 80 - 120%[11][12]
Limit of Detection (LOD) 0.025 - 0.5 ng/mL[11]
Limit of Quantification (LOQ) ~0.1 - 1.0 ng/mL[12]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete hydrolysis.2. Sorbent bed dried out before sample loading.3. Wash solvent too strong.4. Incomplete elution.1. Verify enzyme activity and incubation conditions (pH, temp, time).2. Ensure sorbent remains wetted after equilibration.3. Confirm methanol concentration in wash step 2 is not >25%.4. Allow elution solvent to soak sorbent; consider a second elution.
High Matrix Effects / Dirty Extract 1. Inefficient washing step.2. Incomplete drying of the cartridge.3. Urine sample contains high levels of particulates.1. Ensure wash volumes and compositions are correct.2. Increase drying time under vacuum to ensure all water is removed.3. Centrifuge urine samples prior to pre-treatment to pellet solids.
Poor Reproducibility (%RSD) 1. Inconsistent flow rates during loading/elution.2. Incomplete reconstitution of the dried extract.3. Variable hydrolysis efficiency.1. Use a consistent vacuum setting for all samples.2. Increase vortexing time after adding reconstitution solvent.3. Ensure consistent pipetting of enzyme and buffer for all samples.

Conclusion

This application note provides a comprehensive and reliable protocol for the solid-phase extraction of MFUBINAC metabolites from human urine. The combination of enzymatic hydrolysis to account for conjugated metabolites and a robust polymeric SPE cleanup procedure yields a clean, concentrated extract suitable for sensitive LC-MS/MS analysis. This method is ideal for use in clinical and forensic toxicology laboratories requiring accurate and defensible results for synthetic cannabinoid testing.

References

  • Bjerregaard, A. et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis. Available at: [Link]

  • Grigoryev, A. et al. (2016). Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology. Available at: [Link]

  • Li, M. et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. Available at: [Link]

  • Zingg, M. et al. (2020). Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine. Drug Testing and Analysis. Available at: [Link]

  • Sánchez-González, J. et al. (2018). Development of a micro-solid-phase extraction molecularly imprinted polymer technique for synthetic cannabinoids assessment in urine followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Cowan, D. A. et al. (2015). Identification of AB-FUBINACA metabolites in human hepatocytes and urine using high-resolution mass spectrometry. Forensic Toxicology. Available at: [Link]

  • Nisikawa, M. et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the effect of freeze-thaw cycles on their stability. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Al-Maqdi, K. A. et al. (2021). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. ProBiologists. Available at: [Link]

  • Carlier, J. et al. (2015). Identification of AB-FUBINACA metabolites in human hepatocytes and urine using high-resolution mass spectrometry. Forensic Toxicology. Available at: [Link]

  • Dodds, L. M. et al. (1951). Formation of Glucuronic Acid during the Enzymic Hydrolysis of Conjugated Glucuronides. Nature. Available at: [Link]

  • Combie, J. et al. (1982). Morphine Glucuronide Hydrolysis: Superiority of B-Glucuronidase from Patella vulgata. Clinical Chemistry. Available at: [Link]

  • Bouatra, S. et al. (2013). The Human Urine Metabolome. PLOS ONE. Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Pell, R. et al. (2021). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules. Available at: [Link]

  • Bishop, C. et al. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Available at: [Link]

  • Delatour, V. et al. (2018). Impact of collection conditions on the metabolite content of human urine samples as analyzed by liquid chromatography coupled to mass spectrometry and nuclear magnetic resonance spectroscopy. Analytical and Bioanalytical Chemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for GC-MS Resolution of Indazole Carboxylate Isomers

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting protocols and advanced methodologies for resolving isomers of meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting protocols and advanced methodologies for resolving isomers of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate by Gas Chromatography-Mass Spectrometry (GC-MS). The separation of such closely related structural isomers, which are often found in synthetic cannabinoid mixtures and other novel psychoactive substances (NPS), is a significant analytical challenge that demands a systematic and multi-faceted approach.[1][2]

This guide is structured to walk you through the process of diagnosing resolution problems and implementing effective solutions, from fundamental parameter optimization to advanced column chemistry and derivatization techniques.

Part 1: Troubleshooting Guide for Poor Isomer Resolution

Poor or incomplete separation of isomers typically manifests as broad, tailing, fronting, or completely co-eluting peaks.[3][4] Use the following logical workflow to diagnose and rectify these common issues.

Diagram: Troubleshooting Workflow for Isomer Co-elution

Caption: A logical workflow for troubleshooting co-elution issues.

Part 2: In-Depth Solutions & Experimental Protocols

GC Column Selection and Optimization

The GC column is the heart of the separation process. The choice of stationary phase is the most critical factor for resolving structurally similar isomers.[4]

Causality: Isomer separation relies on exploiting subtle differences in their physicochemical properties. For positional isomers like those of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, which may differ only in the substitution pattern on a phenyl ring, polarity and shape selectivity are key. For enantiomers (non-superimposable mirror images), a chiral stationary phase is mandatory.[5][6]

Recommended Column Types:

Column TypeStationary Phase PrincipleApplication for Indazole IsomersExample Phases
Mid-Polarity Utilizes dipole-dipole interactions and dispersion forces.Good starting point for separating positional isomers with slight polarity differences.[7]50% Phenyl Polysilphenylene-siloxane (e.g., DB-17, Rxi-50)
High Phenyl Content Enhanced π-π interactions.Can improve selectivity for aromatic positional isomers.50% or 65% Phenyl Methylpolysiloxane
Chiral Enantioselective interactions via inclusion complexation or hydrogen bonding.[6]Essential for separating enantiomers if a chiral center is present.Derivatized Cyclodextrins (e.g., Beta- or Gamma-DEX)

Protocol: Column Health and Installation Check

Peak tailing or fronting can indicate issues with column installation or contamination, which degrades resolution.[3][8][9]

  • Visual Inspection: Ensure the column ends are cut cleanly and at a 90° angle. A poor cut can cause peak distortion.[9]

  • Installation: Verify the column is installed at the correct depth in both the injector and detector according to the manufacturer's guidelines. Improper positioning is a common cause of peak shape problems.[9]

  • Conditioning: If contamination is suspected, bake out the column at its maximum isothermal temperature limit (or as recommended) for 1-2 hours.

  • Trimming: As a last resort for a contaminated column, trim 10-20 cm from the inlet end to remove non-volatile residues that create active sites.[9]

GC Method Parameter Optimization

Fine-tuning the analytical method is crucial for maximizing the separating power of your chosen column.

The temperature program controls analyte retention and is a powerful tool for improving resolution.[4][10]

Causality: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunities for separation to occur between closely eluting isomers.[7][11] Lowering the initial oven temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks for early eluting compounds.[12][13]

Protocol: Developing an Optimized Temperature Program

  • Start Low: Begin with a low initial oven temperature (e.g., 60-80°C) to ensure analytes are focused on the column head.[7]

  • Initial Hold: Implement a short initial hold time (1-2 minutes) to ensure consistent sample introduction before the ramp begins.[7]

  • Slow the Ramp: Use a slow ramp rate, starting at 2-5°C/min. This is often the most effective change for separating isomers.[11] While this increases analysis time, it is often necessary for difficult separations.

  • Iterate: If resolution is still insufficient, decrease the ramp rate further (e.g., to 1-3°C/min).[11] If peaks are well-separated, the ramp rate can be increased to shorten the run time.[14]

The carrier gas (mobile phase) velocity affects both analysis time and column efficiency.

Causality: Every column has an optimal linear velocity (or flow rate) at which it achieves maximum efficiency (the narrowest peaks), as described by the Van Deemter equation. Deviating significantly from this optimum can broaden peaks and reduce resolution.[15] Helium is a common and effective choice, while hydrogen can offer faster analysis times.[16]

Protocol: Optimizing Carrier Gas Flow

  • Set to Optimum: For a standard 0.25 mm ID column, the optimal flow rate for Helium is typically around 1.0-1.2 mL/min.[7]

  • Mode of Operation: Use a "Constant Flow" mode rather than "Constant Pressure." This ensures the linear velocity remains stable as the oven temperature increases and the gas viscosity changes, leading to more reproducible retention times.[17]

  • Fine-Tuning: While operating near the optimum is generally best, slightly decreasing the flow rate can sometimes improve the separation of very closely eluting peaks, at the cost of wider peaks and longer analysis times.[18]

The way the sample is introduced to the column can significantly impact peak shape and, therefore, resolution.

Causality: The goal of the injection is to transfer a narrow band of sample onto the column. Overloading the column or inlet liner can cause peak fronting, a classic sign of saturation. The choice between split and splitless injection depends on the sample concentration.[19]

Recommended Injection Settings:

ParameterSettingRationale
Mode SplitRecommended for initial method development and for concentrations >10 ng/µL. Prevents column overload and produces sharp peaks.[20][21]
Split Ratio Start at 50:1A higher ratio prevents overload but reduces sensitivity. Adjust based on peak response. If sensitivity is low, reduce the ratio to 20:1 or 10:1.[11]
Injector Temp. 250-280°CMust be high enough to ensure rapid and complete vaporization of the analytes without causing thermal degradation.[1][7]
Injection Vol. 1 µLA standard volume. Injecting larger volumes can lead to band broadening and overload.[21]

Note on Splitless Injection: Use this mode only for trace analysis (<1 ng/µL) where maximum sensitivity is required.[19][22] It is more susceptible to band broadening and requires careful optimization of the initial oven temperature and splitless hold time.[22][23]

Advanced Technique: Chemical Derivatization

When optimizing chromatographic conditions is insufficient, chemically modifying the isomers before analysis can dramatically improve separation.

Causality: Derivatization alters the chemical structure of the analytes by replacing polar, active hydrogens (e.g., on a potential carboxyl group from hydrolysis) with non-polar, bulky groups.[24][25][26] This has several benefits:

  • Increases Volatility: Makes the compounds more suitable for GC analysis.[27][28]

  • Reduces Polarity: Minimizes undesirable interactions with active sites in the GC system, improving peak shape.[25]

  • Enhances Structural Differences: The addition of a derivatizing group can magnify the subtle structural differences between isomers, leading to different interactions with the stationary phase and improved resolution.

Diagram: Mechanism of Silylation

Silylation cluster_before Before Derivatization cluster_after After Derivatization Analyte Analyte-OH (Polar, Active Hydrogen) Reagent + BSTFA (Silylating Agent) Analyte->Reagent Derivative Analyte-O-Si(CH3)3 (Non-polar, Volatile) Reagent->Derivative

Caption: Silylation replaces a polar hydroxyl group with a non-polar TMS group.

Protocol: Silylation with BSTFA

This is a common derivatization for compounds with hydroxyl or carboxylic acid groups.

  • Sample Preparation: Evaporate the sample extract containing the isomers to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.[27]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: I see a single, broad peak. How do I know if it's one compound or co-eluting isomers?

    • A1: Examine the mass spectrum across the peak. In scan mode, acquire spectra from the beginning, apex, and end of the peak. If the relative ion abundances change, it indicates the presence of more than one compound.[4] Deconvolution software can also mathematically separate the spectra of co-eluting compounds.[4][29]

  • Q2: My peaks are tailing. Is this a resolution problem?

    • A2: Yes, peak tailing degrades resolution by causing overlap with adjacent peaks. Tailing is often caused by "active sites" in the inlet liner or column that interact undesirably with polar analytes.[3] Try replacing the inlet liner with a fresh, deactivated one and trimming the front of the column.[9][30]

  • Q3: Can I just use a longer column to improve resolution?

    • A3: Increasing column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution. However, the improvement is proportional to the square root of the length, meaning you must double the length for an approximate 40% increase in resolution, which also significantly increases analysis time.[4] Optimizing your method on a 30 m column is usually more efficient.

  • Q4: My isomers have identical mass spectra. How can I quantify them if they are not fully separated?

    • A4: Chromatographic separation is essential. If isomers have identical mass spectra, they cannot be distinguished by the mass spectrometer. You must achieve baseline resolution (separation down to the baseline) through the chromatographic methods described in this guide to ensure accurate and defensible quantification.

  • Q5: When should I consider using a chiral GC column?

    • A5: A chiral column is absolutely necessary for separating enantiomers (stereoisomers that are mirror images).[31] If your synthesis can produce enantiomers or if you are analyzing a sample of unknown origin, screening with a chiral column (such as one with a cyclodextrin-based stationary phase) is highly recommended.[31]

References

  • Derivatization Techniques in Gas Chromatography. Scribd. [Link]

  • Optimizing GC-MS Carrier Gas Flow for Peak Shape. Patsnap Eureka. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using gas chromatography-vacuum ultraviolet-mass spectrometry. PubMed. [Link]

  • (PDF) Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Sample Preparation – Derivatization Extraction. SCION Instruments. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • GC Derivatization Explained for Better Results. Phenomenex. [Link]

  • Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. MTA. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • GC Derivatization. Restek. [Link]

  • Effect of flow rate and temperature on peak resolution in gas chromatography. Reddit. [Link]

  • GC Method Development. Agilent. [Link]

  • Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc.. [Link]

  • Split vs Splitless Injection. Restek Resource Hub. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharmaeli. [Link]

  • GC Carrier Gas Guide: Selection & Applications. Phenomenex. [Link]

  • Use of High Resolution GC/MS for Obtaining Accuracy in Lipid Measurements. PMC. [Link]

  • Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. [Link]

  • Split vs. Splitless Injection. YouTube. [Link]

  • The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • GC Column Maintenance & Troubleshooting Guide. Phenomenex. [Link]

  • Managing Early Eluting Peaks in GC. Phenomenex. [Link]

  • Split, Splitless, and Beyond—Getting the Most from Your Inlet. LCGC International. [Link]

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. [Link]

  • How can I improve the resolution of the peaks in gas chromatography?. ResearchGate. [Link]

  • Using GC-MS and helium to resolve positional isomers of trans-C16:1 and trans- C18:1 fatty acids. ResearchGate. [Link]

  • Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]

  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. [Link]

  • ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies. PMC. [Link]

  • Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). PubMed. [Link]

  • Organic Structural Analysis Using High Resolution GC/MS. JEOL. [Link]

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Troubleshooting

optimizing extraction yield for indazole-3-carboxylate cannabinoids in blood samples

Welcome to the Technical Support Center for analytical bio-extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating indazole-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical bio-extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating indazole-3-carboxylate synthetic cannabinoids (e.g., AMB-FUBINACA, MDMB-CHMICA, 5F-MDMB-PINACA) from complex whole blood matrices.

Unlike traditional cannabinoids, these synthetic analogs present a triad of extraction hurdles: extreme lipophilicity, near-total plasma protein binding, and high susceptibility to chemical degradation. This guide will troubleshoot your workflows through causality-driven explanations and self-validating methodologies.

Part 1: Fundamental Analyte Behavior & Matrix Challenges

Q: Why is my absolute recovery of AMB-FUBINACA consistently below 40% when using standard Liquid-Liquid Extraction (LLE)? A: The root cause is incomplete matrix partitioning due to high protein binding. Indazole-3-carboxylates are highly lipophilic (logP typically > 4) and exhibit >99% protein binding to human serum albumin (HSA) and lipoproteins in whole blood. If you perform LLE without a prior protein disruption step, the analytes remain bound to the aqueous protein crash layer or become trapped in the emulsion interface. Causality & Solution: You must disrupt the protein-drug binding before adding your non-polar extraction solvent. Introducing a chaotropic agent or a mild protein precipitant (e.g., a 1:1 ratio of crash solvent like Acetonitrile or 0.1 M Zinc Sulfate) to the blood sample forces the proteins to denature, releasing the bound lipophilic cannabinoids into the solvent phase[1].

Q: My indazole-3-carboxylate analytes seem to "disappear" during the evaporation step. Is this volatility or degradation? A: It is almost certainly chemical degradation via ester hydrolysis. Unlike indazole-3-carboxamides (such as AB-FUBINACA), indazole-3-carboxylates contain a terminal ester linkage (e.g., the methyl ester in AMB-FUBINACA)[2]. This ester bond is highly labile and susceptible to nucleophilic attack, converting your target analyte into its corresponding, often unmonitored, indazole-3-carboxylic acid metabolite[3]. Causality & Solution: Hydrolysis is exponentially accelerated by heat and extreme pH. If you are evaporating your extracts under nitrogen at temperatures >45°C, or if you utilized a strongly alkaline buffer (pH > 9) during extraction, you are actively hydrolyzing your analytes. Keep evaporation block temperatures at ≤ 40°C and maintain a neutral to slightly acidic pH during extraction[4].

Hydrolysis_Pathway A Indazole-3-carboxylate (e.g., AMB-FUBINACA) B Ester Hydrolysis (Heat >45°C / High pH) A->B C Indazole-3-carboxylic acid (Inactive Metabolite) B->C D Loss of LC-MS/MS Target Signal C->D

Base-catalyzed ester hydrolysis pathway of indazole-3-carboxylate synthetic cannabinoids.

Part 2: Troubleshooting Extraction Workflows

Q: I am observing severe ion suppression in my LC-MS/MS runs for MDMB-CHMICA. How can I validate if this is a matrix effect or an extraction loss? A: You must implement a self-validating experimental design using post-extraction spiking to isolate the variable. Validation Protocol:

  • Extract a blank blood sample using your current method.

  • Spike the final dried extract with MDMB-CHMICA at your target concentration (Post-extraction spike).

  • Prepare a neat standard in your reconstitution solvent at the exact same concentration.

  • Compare the peak areas: (Area of Post-extraction Spike / Area of Neat Standard) x 100 = Matrix Effect %.

If the resulting matrix effect shows <50% signal (indicating >50% suppression), your clean-up is failing to remove endogenous phospholipids (specifically glycerophosphocholines). These lipids co-elute with lipophilic cannabinoids and fiercely compete for ionization in the ESI source. Transitioning from simple Protein Precipitation (PPT) to Reversed-Phase Solid Phase Extraction (SPE) using sorbents like Oasis PRiME HLB can remove >95% of these phospholipids, rescuing your signal[5].

Quantitative Comparison of Extraction Modalities for Whole Blood

Extraction MethodologyAverage Yield (%)Phospholipid Removal (%)Matrix Effect (%)Processing Time (48 samples)Primary Failure Mode
Protein Precipitation (PPT) > 90%< 10%Severe (> 60% suppression)~ 15 minsMassive ion suppression in ESI+
Liquid-Liquid Extraction (LLE) 50 - 70%Moderate (~ 50%)Moderate (20 - 40%)~ 90 minsEmulsion formation; protein binding
Supported Liquid Extraction (SLE) 60 - 85%High (> 80%)Low (< 20%)~ 60 minsIncomplete partitioning of polar metabolites
Reversed-Phase SPE (e.g., PRiME HLB) 85 - 95%Excellent (> 95%)Minimal (< 10%)~ 30 minsOver-drying of sorbent bed

Data synthesized from comparative forensic toxicology studies on synthetic cannabinoids[4][5][6].

Part 3: Standardized Methodologies

To achieve the metrics outlined in the table above, rely on a pass-through reversed-phase SPE mechanism. This maximizes yield while eliminating phospholipid-induced ion suppression[5][6].

Self-Validating Protocol: Optimized SPE for Indazole-3-Carboxylates

Phase 1: Protein Disruption & Internal Standard Equilibration

  • Aliquot: Transfer 200 µL of whole blood into a 2 mL microcentrifuge tube.

  • Equilibrate: Add 20 µL of Deuterated Internal Standard (e.g., MDMB-CHMICA-d4 at 10 ng/mL). Self-Validation Check: Adding the IS directly to the raw matrix ensures it undergoes identical protein binding and extraction dynamics, self-validating the recovery calculations. If final IS area is low but the analyte/IS ratio is linear, you have an extraction efficiency issue, not a detector issue.

  • Disrupt: Add 200 µL of 0.1 M Zinc Sulfate (ZnSO₄) and vortex for 10 seconds. Causality: Zn²⁺ ions competitively bind to serum albumin, forcing the release of the highly lipophilic cannabinoids.

  • Precipitate: Add 400 µL of cold Acetonitrile (ACN). Vortex vigorously for 30 seconds[7].

  • Isolate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

Phase 2: Solid Phase Extraction (Load-Wash-Elute) 6. Load: Transfer the supernatant to an Oasis PRiME HLB 30 mg cartridge (or equivalent reversed-phase sorbent). Note: Do not condition or equilibrate the cartridge; this specific sorbent is designed to remain wetted. 7. Draw: Apply low vacuum (approx. 2-3 psi) to draw the sample through. 8. Wash: Wash the sorbent bed with 500 µL of 5% Methanol in LC-MS grade water. Causality: This removes polar endogenous salts and residual peptides without eluting the lipophilic target analytes. 9. Elute: Elute the cannabinoids into a clean collection tube using 2 x 500 µL of Acetonitrile/Methanol (90:10, v/v).

Phase 3: Concentration & Reconstitution 10. Evaporate: Dry the eluate under a gentle stream of nitrogen. Critical: Maintain the heating block at ≤ 40°C to prevent ester hydrolysis. 11. Reconstitute: Add 100 µL of Mobile Phase (e.g., 50:50 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile). Vortex and transfer to an autosampler vial.

SPE_Workflow A Whole Blood Sample (Spiked with IS) B Protein Disruption (ZnSO4 + ACN) A->B Release bound analytes C Centrifugation (Isolate Supernatant) B->C D Load onto SPE (e.g., PRiME HLB) C->D E Wash Step (Remove Polar Matrix) D->E Retain lipophilic cannabinoids F Elution (Organic Solvent) E->F G Evaporation & Reconstitution (Concentrate Analytes) F->G Temp ≤ 40°C to avoid ester hydrolysis H LC-MS/MS Analysis G->H

Optimized Solid Phase Extraction (SPE) workflow for indazole-3-carboxylates in whole blood.

References

  • Waters Corporation. "Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB." Waters Application Notes. URL: [Link]

  • LCMS.cz. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Analytical Application Data. URL:[Link]

  • Biotage. "Synthetic Cannabinoids: how to extract them from whole blood?" Biotage Blog & Application Notes, Feb 2023. URL: [Link]

  • CUNY Academic Works. "Method Optimization for the Determination of Cannabinoids in Blood by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)." CUNY, Aug 2022. URL: [Link]

  • MDPI. "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS." Metabolites, Apr 2023. URL: [Link]

  • ProBiologists. "Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction." Journal of Toxicology. URL:[Link]

  • National Institutes of Health (NIH). "Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats." NCBI, Aug 2025. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Forensic Screening Protocols for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (FUB-AMB)

Introduction: The Evolving Challenge of Synthetic Cannabinoids The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoid receptor agonists (SCRAs) representing one of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Challenge of Synthetic Cannabinoids

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoid receptor agonists (SCRAs) representing one of the largest and most dynamic classes. Among these, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, commonly known as FUB-AMB (or AMB-FUBINACA), has emerged as a compound of significant forensic and public health concern.[1] First synthesized by Pfizer in 2009, it has been linked to mass intoxications and fatalities worldwide, exhibiting a potency at the cannabinoid CB1 receptor far exceeding that of Δ⁹-tetrahydrocannabinol (THC).[1][2]

The forensic analysis of FUB-AMB is complicated by two key factors: its rapid and extensive metabolism and the structural diversity of the SCRA class. In biological matrices like urine, the parent compound is often undetectable. Instead, the primary analytical target is its de-esterified carboxylic acid metabolite, which is formed rapidly after intake.[3] This metabolic conversion underscores a critical principle in SCRA analysis: a valid screening protocol must target the correct analyte to provide forensically defensible results.

This guide provides a comparative analysis of screening methodologies for FUB-AMB, grounded in the principles of scientific integrity and forensic validation. We will dissect the performance of common screening platforms, from immunoassays to mass spectrometry-based techniques, and provide a framework for robust method validation in accordance with internationally recognized standards, such as those established by the Scientific Working Group for Forensic Toxicology (SWGTOX) and its successor, the ANSI/ASB Standard 036.[4][5] Our objective is to equip researchers and forensic scientists with the expertise to develop and validate reliable, accurate, and trustworthy protocols for the detection of this potent synthetic cannabinoid.

Chapter 1: Preliminary Screening Methods - A Critical Evaluation of Immunoassays

Immunoassays (IAs) are widely used in clinical and forensic toxicology for initial drug screening due to their high throughput and cost-effectiveness.[6] These assays operate on the principle of competitive binding, where a drug or its metabolite in a sample competes with a labeled drug for a limited number of antibody binding sites.

However, for the rapidly evolving class of synthetic cannabinoids, immunoassays present significant and often insurmountable challenges. The core issue is a lack of cross-reactivity. IA kits are typically developed to target older generations of SCRAs, such as JWH-018.[7][8] Due to the vast structural differences, the antibodies used in these kits often fail to recognize newer-generation compounds like FUB-AMB or its metabolites.[9]

Numerous studies have demonstrated the poor performance of IAs for detecting contemporary SCRAs. In one evaluation, the combined use of two different IA kits resulted in a sensitivity of only 2%, meaning 98% of positive samples (confirmed by LC-MS/MS) were missed.[9] This high probability of false-negative results renders these tests unsuitable for forensic settings where the consequence of a missed positive can be severe.

Causality Behind Immunoassay Failure:

  • Antibody Specificity: Antibodies are highly specific to the chemical structure (epitope) of the antigen they were designed to recognize. The structural modifications in newer SCRAs, like the indazole core in FUB-AMB, are often too significant for older antibodies to bind effectively.

  • Metabolite Targeting: Many IAs target specific metabolites. If a new SCRA does not produce that target metabolite, it will not be detected. For FUB-AMB, the primary urinary metabolite is the carboxylic acid, which may not be recognized by an antibody designed for a hydroxylated metabolite of a different compound.[3]

  • Potency and Concentration: Newer SCRAs are often potent at very low concentrations. The resulting low levels of metabolites in urine may fall below the immunoassay's limit of detection, even if some minimal cross-reactivity exists.[7]

Given these limitations, it is strongly recommended that laboratories do not rely on currently available immunochemical tests for screening FUB-AMB and other new-generation synthetic cannabinoids in either clinical or forensic casework.[7][9]

Chapter 2: Confirmatory & Quantitative Techniques - A Head-to-Head Comparison

For forensically defensible results, chromatographic techniques coupled with mass spectrometry are the undisputed gold standard. These methods provide the high degree of selectivity and sensitivity required to definitively identify and quantify specific compounds in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase inside a capillary column before they are ionized and detected by a mass spectrometer.

  • Principle & Application: For FUB-AMB, GC-MS is a robust and reliable technique, particularly for the analysis of non-biological evidence such as seized plant material or powders.[10][11] The parent compound is sufficiently volatile for GC analysis. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. Methods have been validated with limits of detection (LOD) as low as 0.15 μg/mL in seized materials.[11]

  • Strengths:

    • High chromatographic resolution.

    • Extensive, well-established mass spectral libraries for compound identification.

    • Proven reliability in forensic laboratories.

  • Limitations:

    • Metabolite Analysis: The carboxylic acid metabolite of FUB-AMB is non-volatile and requires a chemical derivatization step to convert it into a more volatile form prior to GC-MS analysis. This adds time, complexity, and potential for analytical error.

    • Thermal Instability: Some complex synthetic cannabinoids can be susceptible to thermal degradation in the hot GC inlet, potentially leading to inaccurate quantification or misidentification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series (a triple quadrupole or Q-TOF). This technique is exceptionally well-suited for the analysis of biological fluids.

  • Principle & Application: LC-MS/MS is the preferred method for detecting FUB-AMB and its metabolites in blood and urine.[12][13] It does not require analytes to be volatile, allowing for the direct analysis of the critical carboxylic acid metabolite without derivatization. The use of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the matrix.

  • Strengths:

    • Superior Sensitivity: Achieves very low limits of detection, often in the sub-ng/mL range, which is necessary for detecting potent SCRAs.[12][13]

    • Ideal for Metabolites: Directly analyzes polar, non-volatile metabolites.

    • High Specificity: MRM transitions provide two points of mass-based identification, significantly reducing the chance of interferences.

    • High Throughput: Modern ultra-high performance liquid chromatography (UHPLC) systems allow for very short run times.[12]

  • Limitations:

    • Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization process, causing either suppression or enhancement of the analyte signal.[4] These effects must be carefully evaluated during method validation.

Performance Comparison
FeatureImmunoassay (IA)Gas Chromatography-MS (GC-MS)Liquid Chromatography-MS/MS (LC-MS/MS)
Primary Application Presumptive Screening (Not Recommended)Seized Material Analysis, Blood (Parent)Gold Standard for Biological Fluids
Selectivity/Specificity Very Low (High risk of false negatives)[7][9]HighVery High
Sensitivity Insufficient for potent SCRAs[7]Good (ng/mL to µg/mL)[11]Excellent (sub-ng/mL)[12]
Metabolite Analysis Poor / UnreliableRequires DerivatizationIdeal (Direct Analysis)
Throughput HighModerateHigh (with UHPLC)
Validation Requirement N/A (Not recommended)Full Validation RequiredFull Validation Required
Chapter 3: The Cornerstone of Trustworthiness - A Guide to Method Validation

A forensic screening protocol is only as reliable as its validation. The validation process provides objective evidence that an analytical method is fit for its intended purpose.[4] The following validation parameters, based on SWGTOX guidelines, are essential for establishing a trustworthy LC-MS/MS protocol for FUB-AMB and its metabolite.[4][14]

Validation_Workflow Figure 1: LC-MS/MS Method Validation Workflow cluster_planning Phase 1: Planning & Optimization cluster_experiments Phase 2: Core Validation Experiments cluster_matrix_stability Phase 3: Matrix & Stability Assessment cluster_documentation Phase 4: Finalization Plan Establish Validation Plan & Acceptance Criteria Optimize Optimize MS and LC Parameters for FUB-AMB & Metabolite Plan->Optimize Selectivity Selectivity & Specificity (6+ blank matrices) Optimize->Selectivity Calibration Calibration Model & Linearity (5-8 non-zero points) Selectivity->Calibration LOD_LOQ LOD & LOQ (Signal-to-Noise or SD of Blanks) Calibration->LOD_LOQ Accuracy_Precision Accuracy & Precision (3 levels, n=5, over 3 days) LOD_LOQ->Accuracy_Precision Recovery Extraction Recovery Accuracy_Precision->Recovery Carryover Carryover Study (Blank after high standard) Accuracy_Precision->Carryover Matrix Matrix Effects (Ion Suppression/Enhancement) Recovery->Matrix Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability Report Final Validation Report & SOP Stability->Report Carryover->Report

Caption: A workflow for validating an LC-MS/MS method based on forensic guidelines.

Key Validation Parameters & Acceptance Criteria
ParameterPurposeExperimental ApproachTypical Acceptance Criteria
Selectivity Ensure no endogenous or exogenous interferences affect results.Analyze ≥6 different blank matrix sources. Analyze for common co-administered drugs.No significant interfering peaks (>20% of LOQ) at the analyte's retention time.
Calibration Model Establish the relationship between concentration and instrument response.Analyze calibrators over the expected concentration range (e.g., 0.1 - 50 ng/mL).R² ≥ 0.99; back-calculated calibrators within ±20% of target (±25% at LLOQ).
LOD & LOQ Determine the lowest concentration that can be reliably detected and quantified.Analyze low-level spikes. Calculate based on signal-to-noise (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or standard deviation of blanks.LOQ must be at or below any relevant administrative or legal cutoff.
Accuracy (Bias) Measure the closeness of results to the true value.Analyze quality control (QC) samples at low, mid, and high concentrations (n=5 per level).Mean concentration should be within ±20% of the target value.
Precision Measure the repeatability of the method (intra-day and inter-day).Analyze QCs over several days.Relative Standard Deviation (RSD) should be ≤20%.
Matrix Effect Quantify the effect of the matrix on ionization.Compare analyte response in post-extraction spiked matrix to response in a clean solvent.Ionization suppression/enhancement should be consistent and ideally <25%.
Recovery Measure the efficiency of the extraction process.Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.Recovery should be consistent, reproducible, and preferably >50%.
Stability Ensure the analyte does not degrade during sample handling and storage.Test QC samples after freeze-thaw cycles, bench-top storage, and long-term freezer storage.Mean concentration should be within ±20% of baseline samples.
Carryover Ensure a high-concentration sample does not contaminate the subsequent blank sample.[4]Inject a blank sample immediately after the highest calibrator.[4]No analyte detected in the blank above the LOD.[4]
Chapter 4: Practical Application - Validated Experimental Protocols

The following protocols serve as a template. Each laboratory must perform its own full validation.

Protocol 4.1: GC-MS Screening of FUB-AMB in Seized Plant Material

This protocol is designed for the qualitative identification of FUB-AMB.

  • Sample Preparation:

    • Homogenize 100 mg of the seized plant material.

    • Add 5 mL of methanol and an appropriate internal standard.

    • Sonicate for 15 minutes, then vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for analysis.

  • GC-MS Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Injection: 1 µL, Splitless

    • Inlet Temp: 280°C

    • Oven Program: Start at 150°C, ramp to 300°C at 20°C/min, hold for 5 minutes.

    • MS Mode: Full Scan (m/z 40-550)

    • Identification: Match retention time and mass spectrum to a verified reference standard.

Protocol 4.2: LC-MS/MS Quantification of FUB-AMB Metabolite in Urine

This protocol is for the quantitative confirmation of FUB-AMB use by targeting its primary acid metabolite.

Urine_Protocol_Workflow Figure 2: Urine Sample Preparation Workflow for LC-MS/MS Sample 1. Aliquot 0.5 mL Urine Sample (Calibrator, QC, or Unknown) IS 2. Add Internal Standard (Deuterated Metabolite) Sample->IS Hydrolysis 3. Add HCl for Acid Hydrolysis (Critical Step for Conjugates) IS->Hydrolysis Incubate 4. Incubate at 60°C for 60 min Hydrolysis->Incubate Neutralize 5. Neutralize with NH4OH Incubate->Neutralize SPE 6. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Neutralize->SPE Evaporate 7. Evaporate Eluate to Dryness SPE->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Inject into LC-MS/MS Reconstitute->Analyze

Caption: A step-by-step workflow for preparing urine samples to detect FUB-AMB metabolite.

  • Sample Preparation (Hydrolysis & SPE):

    • To 0.5 mL of urine (calibrator, control, or case sample), add 50 µL of an internal standard solution (e.g., FUB-AMB metabolite-d4).

    • Add 100 µL of 20% hydrochloric acid to initiate hydrolysis.[15]

    • Vortex and incubate the sample at 60-70°C for 60 minutes.[15]

    • After cooling, neutralize the sample by adding aqueous ammonia until the pH is between 7 and 9.[15]

    • Perform a Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

      • Condition the cartridge with methanol, then water.

      • Load the hydrolyzed sample.

      • Wash the cartridge with water, then an acidic buffer.

      • Elute the analyte with a basic organic solvent (e.g., 2% ammonium hydroxide in ethyl acetate).

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Parameters:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for the analyte and one for the internal standard. These must be empirically determined using a reference standard.

Conclusion

The detection of FUB-AMB in forensic samples presents a significant analytical challenge that demands the use of highly sensitive and specific technologies. This guide has demonstrated that while preliminary screening tools like immunoassays are inadequate and not recommended, mass spectrometry-based methods provide the necessary performance for reliable detection.[7][9]

GC-MS remains a valuable tool for the analysis of seized materials, offering robust and definitive identification of the parent compound.[11] However, for biological matrices, LC-MS/MS is the superior technique. Its ability to directly analyze the key carboxylic acid metabolite without derivatization, coupled with its exceptional sensitivity and specificity, makes it the gold standard for confirming FUB-AMB use in blood and urine.[12]

Ultimately, the trustworthiness of any result hinges on a comprehensive and rigorous method validation. By adhering to the principles outlined by forensic standard-setting bodies like SWGTOX, laboratories can establish self-validating systems that produce accurate, reliable, and forensically defensible data.[4] This commitment to scientific integrity is paramount in the ongoing effort to identify and mitigate the public health risks posed by FUB-AMB and the ever-expanding universe of synthetic cannabinoids.

References
  • Franz, F., Ertl, H., Angerer, V., & Auwärter, V. (2015). Immunoassay screening in urine for synthetic cannabinoids – a feasible approach for forensic applications?. Institute of Forensic Medicine, Forensic Toxicology.
  • Franz, F., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. Drug Testing and Analysis. [Link]

  • Franz, F., et al. (2015). Immunoassay screening in urine for synthetic cannabinoids. Institute of Forensic Medicine, University of Freiburg.
  • Hays, H. L., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Journal of Analytical Toxicology. [Link]

  • De Giovanni, N., et al. (2016). Immunochemical Screening for Synthetic Cannabinoids in Workplace Drug Testing. Journal of Drug Abuse. [Link]

  • Al-Maqdi, A. A., et al. (2022). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. ProBiologists. [Link]

  • Carlier, J., et al. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Li, C., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules. [Link]

  • Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology. [Link]

  • Griggs, J. L., et al. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Journal of Forensic Sciences. [Link]

  • Journal of Analytical Toxicology. (2020). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. ResearchGate. [Link]

  • van der Merwe, T., et al. (2018). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. ResearchGate. [Link]

  • Bove, G. (2021). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU. [Link]

  • Nguyen, T. K. H., et al. (2020). Isolation and determination of FUB-AMB in synthetic cannabinoids by gas chromatography-mass spectrometry. IOP Conference Series: Materials Science and Engineering. [Link]

  • Rashwan, A., et al. (2022). Review on AMB-FUBINACA one of synthetic cannabinoids present in Egypt. Ain Shams Journal of Forensic Medicine and Clinical Toxicology. [Link]

  • World Health Organization. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). Expert Committee on Drug Dependence. [Link]

  • Uchiyama, N., et al. (2013). Identification of two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC, two new cannabimimetic carboxamide derivatives, ADB-FUBINACA and ADBICA, and five synthetic cannabinoids detected with a thiophene derivative α-PVT and an opioid receptor agonist AH-7921 in illegal products. Forensic Toxicology. [Link]

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Comparative

A Comparative Guide: Structural and Pharmacological Divergence Between MFUBINAC and MDMB-FUBINACA

As synthetic cannabinoid receptor agonists (SCRAs) continue to evolve, understanding the structure-activity relationships (SAR) that drive their potency is critical for forensic analysis, toxicology, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

As synthetic cannabinoid receptor agonists (SCRAs) continue to evolve, understanding the structure-activity relationships (SAR) that drive their potency is critical for forensic analysis, toxicology, and drug development. This guide provides an in-depth technical comparison between MFUBINAC (a baseline indazole core ester) and MDMB-FUBINACA (a hyper-potent amino acid-linked derivative). By analyzing their structural divergence, we can establish the causality behind their vastly different pharmacological profiles.

Structural Architecture & Chemical Divergence

Both MFUBINAC and MDMB-FUBINACA share a common pharmacophore: the 1-(4-fluorobenzyl)-1H-indazole core. This highly lipophilic scaffold is designed to mimic the alkyl side chain of classical cannabinoids (like Δ⁹-THC), anchoring the molecule within the hydrophobic channel of the cannabinoid type 1 (CB1) receptor.

The critical divergence lies in the linker and pendant group attached to the 3-position of the indazole ring:

  • MFUBINAC : The indazole-3-carboxylic acid is directly esterified with a methyl group[1]. It lacks an amino acid linker, making it a relatively simple, low-molecular-weight reference standard[1].

  • MDMB-FUBINACA : The core is linked via an amide bond to an L-tert-leucine (3,3-dimethylbutanoate) moiety, which is subsequently esterified[2].

SC_Structure_Activity cluster_0 Shared Pharmacophore Core 1-(4-fluorobenzyl)-1H-indazole Hydrophobic Tail Interaction MFUBINAC MFUBINAC Direct Methyl Ester Lacks Steric Bulk Core->MFUBINAC Esterification MDMB MDMB-FUBINACA tert-Leucine Methyl Ester Optimal Pocket Fit Core->MDMB Amide Linkage CB1_Weak CB1 Receptor Weak/Moderate Activation MFUBINAC->CB1_Weak Sub-optimal binding CB1_Strong CB1 Receptor Ultra-Potent Full Agonist (Ki: 1.14 nM) MDMB->CB1_Strong High-affinity binding

Structural divergence dictating CB1 receptor binding affinity.

Causality in Ligand Design: The tert-Leucine Effect

Why does the addition of a tert-leucine group radically alter the drug's performance? In rational drug design, binding affinity is governed by steric complementarity and conformational restriction.

The simple methoxy group in MFUBINAC fails to provide the necessary steric bulk to optimally engage the extracellular loop regions of the CB1 receptor. Consequently, it acts as a weak binder. In contrast, the tert-leucine moiety in MDMB-FUBINACA acts as a bulky, branched lipophilic anchor. This specific structural modification restricts the conformational flexibility of the ligand, locking it into a shape that perfectly complements the CB1 orthosteric binding pocket[3]. This precise fit drastically increases binding affinity and stabilizes the active conformation of the receptor, leading to robust G-protein coupling and the severe physiological toxicity (e.g., respiratory depression) associated with MDMB-FUBINACA[2].

Comparative Pharmacodynamics

The structural differences translate directly into measurable quantitative data. MDMB-FUBINACA is classified as an ultra-potent full agonist, whereas MFUBINAC serves primarily as a synthetic intermediate or analytical reference standard[1].

ParameterMFUBINACMDMB-FUBINACA
IUPAC Nomenclature Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[1]Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate[2]
CAS Registry Number 1185287-50-6[1]1971007-93-8[2]
Molecular Formula C₁₆H₁₃FN₂O₂[1]C₂₂H₂₄FN₃O₃[2]
Molar Mass 284.3 g/mol [1]397.45 g/mol [2]
Linker Moiety None (Direct esterification)L-tert-Leucine methyl ester
CB1 Binding Affinity (Kᵢ) Low / Uncharacterized1.14 nM[2]
CB1 Functional Potency (EC₅₀) N/A0.2668 nM[2]
Primary Metabolic Pathway Ester Hydrolysis[4]Ester Hydrolysis[4]

Experimental Methodology: In Vitro Phase I Metabolic Profiling

Despite their differing potencies, both MFUBINAC and MDMB-FUBINACA contain terminal ester bonds. Consequently, their predominant Phase I metabolic pathway is ester hydrolysis, primarily mediated by human carboxylesterases and cytochrome P450 enzymes[4].

To accurately identify these metabolites for forensic or clinical markers, a self-validating Human Liver Microsome (HLM) assay is employed.

Step-by-Step HLM Assay Protocol

Note: To ensure the protocol is self-validating, a negative control lacking the NADPH-generating system must be run in parallel. This isolates enzymatic hydrolysis from spontaneous chemical degradation, ensuring data integrity.

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4 to mimic physiological conditions.

  • Substrate Incubation : In a microcentrifuge tube, combine pooled Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL with 10 µM of the target SCRA (MFUBINAC or MDMB-FUBINACA) dissolved in the buffer.

  • Thermal Equilibration : Pre-incubate the mixture in a water bath at 37°C for 5 minutes.

  • Reaction Initiation : Initiate Phase I metabolism by adding an NADPH-generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 3 mM MgCl₂).

  • Kinetic Sampling & Quenching : Extract 50 µL aliquots at predefined intervals (0, 15, 30, and 60 minutes). Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.

  • Protein Precipitation : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • LC-HRMS Analysis : Transfer the clear supernatant to autosampler vials. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to detect the predominant ester hydrolysis metabolites (e.g., indazole-3-carboxylic acid derivatives for MFUBINAC)[4].

Metabolic_Workflow Step1 1. HLM Incubation 10 µM SC + 1 mg/mL HLM 37°C, pH 7.4 Step2 2. Reaction Initiation Add NADPH-generating system Step1->Step2 Step3 3. Quenching Ice-cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Protein Precipitation Centrifuge 14,000 x g 10 min, 4°C Step3->Step4 Step5 5. LC-HRMS Analysis Detect Ester Hydrolysis Metabolites Step4->Step5

In vitro Phase I metabolic profiling workflow using Human Liver Microsomes.

References

  • MDMB-FUBINACA - Wikipedia. Wikipedia.[Link]

  • In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA. Chemical Research in Toxicology (ACS Publications).[Link]

Sources

Validation

benchmarking MFUBINAC detection limits across different mass spectrometry platforms

As a Senior Application Scientist, navigating the analytical landscape of novel psychoactive substances (NPS) requires moving beyond basic protocols and understanding the physicochemical behavior of the analytes. MFUBINA...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of novel psychoactive substances (NPS) requires moving beyond basic protocols and understanding the physicochemical behavior of the analytes. MFUBINAC (Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) is a potent synthetic cannabinoid (SC) that presents unique detection challenges due to its ultra-low physiological concentrations and rapid metabolic degradation[1].

This guide benchmarks the detection limits of MFUBINAC across leading mass spectrometry platforms, providing researchers and forensic toxicologists with the causal logic needed to optimize their analytical workflows.

The Mechanistic Challenge: Phase I Metabolism & Target Selection

Before benchmarking instrumentation, we must define the correct analytical target. A common pitfall in SC detection is exclusively targeting the parent compound.

MFUBINAC contains a labile ester linkage. In vivo, hepatic esterases rapidly cleave this bond. As demonstrated in2[2], the ester hydrolysis metabolite (MFUBINAC-acid) is the predominant species. Therefore, to prevent false negatives in urine or late-stage blood draws, analytical assays must be calibrated to detect the de-esterified carboxylic acid biomarker rather than relying solely on the intact parent drug[2].

Metabolism Parent MFUBINAC (Parent SC) Enzyme Esterase Activity (Phase I Metabolism) Parent->Enzyme Metabolite MFUBINAC-Acid (Primary Biomarker) Enzyme->Metabolite Detection LC-MS/MS Target Metabolite->Detection

Fig 1. Phase I ester hydrolysis of MFUBINAC dictating biomarker selection for MS detection.

Benchmarking Mass Spectrometry Platforms

The choice of mass spectrometry platform dictates the limit of detection (LOD), sample preparation requirements, and the ability to detect unknown designer variants.

  • GC-MS (Electron Ionization): While robust and supported by standardized 70 eV spectral libraries, GC-MS requires chemical derivatization (e.g., BSTFA) to volatilize the polar MFUBINAC-acid metabolite. The high thermal environment also risks degrading intact SCs, resulting in higher LODs.

  • UHPLC-MS/MS (Triple Quadrupole - QqQ): The gold standard for targeted quantitation. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the QqQ filters out matrix noise, achieving LODs in the sub-ng/mL range. 3[3] demonstrate limits as low as 0.01 ng/mL for similar indazole-based cannabinoids.

  • UHPLC-HRMS (Quadrupole Time-of-Flight - QTOF): While slightly less sensitive than QqQ, HRMS provides sub-ppm mass accuracy. This allows for 4[4], enabling laboratories to identify novel MFUBINAC analogs months after the initial analysis without pre-defining MRM transitions.

Table 1: Comparative Performance Metrics for MFUBINAC Detection
PlatformIonization & AcquisitionTarget AnalyteLOD (ng/mL)LOQ (ng/mL)Dynamic RangeKey Analytical Advantage
GC-MS EI (70 eV), Full Scan/SIMDerivatized Acid~1.0 - 5.0~5.05 - 500 ng/mLStandardized spectral library matching.
UHPLC-MS/MS ESI(+), Dynamic MRMIntact & Acid0.01 - 0.050.06 - 0.10.1 - 100 ng/mLUltimate sensitivity and matrix noise filtration[3].
UHPLC-HRMS ESI(+), All-Ions/DIAUntargeted (Exact Mass)0.5 - 1.02.02 - 500 ng/mLRetrospective identification of novel analogs[5],[4].

Experimental Protocol: A Self-Validating UHPLC-MS/MS Workflow

To achieve the 0.01 ng/mL LODs required for modern SC detection, the sample preparation must actively eliminate ion suppression, and the MS acquisition must be self-validating.

Causality Check: Why choose Supported Liquid Extraction (SLE) over standard Protein Precipitation (PPT)? PPT leaves behind highly polar endogenous phospholipids. When these co-elute with MFUBINAC into the ESI source, they compete for charge droplets, causing severe ion suppression and artificially raising the LOD. SLE effectively partitions the analytes while leaving phospholipids trapped in the aqueous phase.

Workflow Sample 1. Biological Matrix (Blood/Urine) IS 2. Deuterated IS Addition (Self-Validation) Sample->IS Extraction 3. Supported Liquid Extraction (Removes Phospholipids) IS->Extraction LC 4. UHPLC Separation (Sub-2µm C18 Column) Extraction->LC MS 5. ESI-MS/MS Detection (Dynamic MRM Mode) LC->MS Data 6. Peak Integration & Ion Ratio Confirmation MS->Data

Fig 2. Self-validating sample preparation and LC-MS/MS workflow for MFUBINAC quantification.

Step-by-Step Methodology
  • Sample Aliquoting & Internal Standard (IS) Addition: Transfer 200 µL of biological matrix (blood/urine) to a clean tube. Immediately spike with 10 µL of a deuterated internal standard (e.g., MDMB-FUBINACA-d4 at 10 ng/mL). Logic: Adding the IS at step zero ensures that any subsequent extraction losses or ionization variability are mathematically corrected, making the assay self-validating.

  • Matrix Modification: Add 200 µL of 0.1% formic acid in water. Logic: Lowering the pH disrupts protein-drug binding, ensuring the carboxylic acid metabolite is fully available for extraction.

  • Supported Liquid Extraction (SLE): Load the modified sample onto an SLE cartridge. Allow 5 minutes for complete absorption into the diatomaceous earth. Elute with 2 x 1 mL of Methyl tert-butyl ether (MTBE).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

  • UHPLC Separation: Inject 2 µL onto a sub-2-micron C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Logic: Sub-2-micron particles generate high theoretical plate counts, producing sharp chromatographic peaks (<3 seconds wide). This concentrates the analyte ion plume entering the MS source, directly increasing the Signal-to-Noise (S/N) ratio and lowering the LOD.

  • ESI-MS/MS Detection: Operate in Positive Electrospray Ionization (ESI+) mode. Utilize Dynamic MRM to monitor two transitions per analyte (one Quantifier, one Qualifier). Logic: The mobile phase formic acid promotes [M+H]+ protonation. Monitoring two transitions ensures that peak integration is validated by a stable ion ratio, preventing false positives from isobaric matrix interferences[3].

References

  • World Health Organization (WHO). "Critical Review Report: MDMB-FUBINACA". Source: who.int.5

  • PMC. "Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry". Source: nih.gov. 3

  • Chemical Research in Toxicology. "In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA". Source: acs.org.2

  • Cayman Chemical. "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate". Source: caymanchem.com. 1

  • OJP.gov. "Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spect". Source: ojp.gov. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Comprehensive Safety and Handling Guide: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (MFUBINAC) Executive Summary Handling analytical reference standards structurally related to synthetic cannabinoids requires a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (MFUBINAC)

Executive Summary

Handling analytical reference standards structurally related to synthetic cannabinoids requires a proactive, risk-based approach to laboratory safety. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (MFUBINAC) is a potent indazole-3-carboxylate derivative utilized primarily in forensic chemistry and pharmacokinetic research[1]. Because it is a highly lipophilic crystalline solid, it presents unique exposure risks. This guide provides drug development professionals and analytical chemists with a self-validating system for the safe handling, reconstitution, and disposal of this compound.

Chemical & Hazard Profile

Before designing a safety protocol, we must understand the physicochemical properties driving the compound's hazards. The presence of the 4-fluorobenzyl group enhances the molecule's lipophilicity, allowing it to rapidly cross biological membranes, including the stratum corneum and respiratory mucosa[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 1185287-50-6Unique identifier required for institutional waste profiling.
Physical State Crystalline solidProne to aerosolization during weighing; significant inhalation risk[3].
Solubility DMF/DMSO (16 mg/mL), EtOH (12.5 mg/mL)Requires organic solvents that act as permeation enhancers through human skin[1].
H302 Harmful if swallowedMandates strict prohibition of eating/drinking; requires rigorous surface decontamination[3].
H312 Harmful in contact with skinNecessitates chemically resistant, impermeable barriers (e.g., Nitrile) to block lipophilic absorption[3].
H332 Harmful if inhaledRequires respiratory protection and localized exhaust ventilation during all open-vial procedures[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the H302, H312, and H332 hazards, a multi-layered PPE strategy is required. The causality behind these choices is rooted in preventing the compound from exploiting its lipophilic nature to breach human biological barriers.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-gloved, Nitrile (≥5 mil thickness)Nitrile provides excellent resistance to the organic solvents (DMSO/DMF) used for reconstitution. Double-gloving ensures the inner glove remains an uncontaminated barrier if the outer glove is breached by a solvent droplet carrying the dissolved compound.
Respiratory N95 / P100 Particulate RespiratorCrystalline solids generate microscopic dust during spatula transfer. A P100 filter blocks 99.9% of airborne particles, neutralizing the H332 (inhalation) risk.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to airborne particulates and provides a splash barrier during the addition of reconstitution solvents.
Body Protection Disposable Tyvek Lab CoatUnlike woven cotton, Tyvek is non-porous to solid particulates, preventing crystalline dust from embedding in personal clothing and causing secondary dermal exposure.

Operational Workflow & Handling Protocol

This methodology is designed as a self-validating system: each step inherently prevents the failure of the next, ensuring total containment of the active pharmaceutical ingredient (API).

Step 1: Thermal Equilibration MFUBINAC is shipped and stored at -20°C to maintain stability[2]. Transfer the sealed vial to a desiccator at room temperature for 30 minutes prior to opening.

  • Causality: Opening a cold vial in a humid laboratory causes atmospheric moisture to condense on the lipophilic powder. This not only degrades the sample but artificially inflates the measured mass, ruining downstream assay accuracy.

Step 2: Environmental Control Conduct all open-vial operations within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated, vented powder-weighing enclosure. Ensure the sash is positioned at the certified operational height to maintain negative pressure.

Step 3: Static Elimination Crystalline solids carry a static charge, causing them to "jump" from the spatula and increasing the risk of aerosolization. Pass an anti-static zero-ionizer over the balance pan and spatulas for 10 seconds before transfer.

Step 4: Weighing and Transfer Using a micro-spatula, carefully transfer the required mass of MFUBINAC into a pre-tared, sealable glass vial. Amber glass is recommended to prevent potential UV degradation over long-term storage (λmax: 297, 207 nm)[4].

Step 5: Reconstitution Add the chosen solvent (e.g., DMSO or DMF) directly to the weighing vessel to achieve the desired stock concentration (up to 16 mg/mL)[1]. Cap the vial immediately and tightly before vortexing.

  • Causality: Vortexing an unsealed or poorly sealed vial generates micro-aerosols of the solvent-compound mixture. Because solvents like DMSO are potent permeation enhancers, aerosolized droplets bypass standard dermal defenses instantly.

Spill Response & Disposal Plan

A robust safety system assumes spills will happen and pre-defines the response to prevent panic and exposure.

  • Solid Particulate Spill: Do NOT sweep or use a standard vacuum, which will aggressively aerosolize the powder. Gently cover the spill with a lint-free wipe dampened with 10% ethanol to suppress dust. Carefully scoop the wipe and powder into a hazardous waste bag.

  • Liquid Spill (Post-Reconstitution): Immediately absorb the spill with inert chemical spill pads. Because the compound is now dissolved in a permeation-enhancing solvent, personnel must ensure their outer gloves are replaced immediately after cleanup. Wash the affected surface with 70% ethanol, followed by a mild detergent.

  • Waste Disposal: Collect all contaminated PPE, wipes, and residual chemical in a clearly labeled, sealable hazardous waste container. Due to the presence of the fluorine atom in the 4-fluorobenzyl group, classify and dispose of the material as Halogenated Organic Waste in accordance with institutional and EPA guidelines[3].

Workflow Visualization

G Storage 1. Storage (-20°C) Sealed Vial Equilibration 2. Room Temp Equilibration (Desiccator, 30 min) Storage->Equilibration Prevent condensation PPE 3. Don PPE (Double Nitrile, N95, Goggles) Equilibration->PPE Pre-handling Weighing 4. Weighing (Vented Enclosure) PPE->Weighing Mitigate H312/H332 Reconstitution 5. Reconstitution (DMSO, DMF, or EtOH) Weighing->Reconstitution Minimize dust Decon 6. Surface Decontamination (70% EtOH) Reconstitution->Decon Secure solution Waste 7. Hazardous Waste Disposal (Halogenated Organics) Decon->Waste Contaminated materials

Safe handling and reconstitution workflow for MFUBINAC, highlighting critical safety checkpoints.

References

Sources

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